DY3002
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H25ClN6O2 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H25ClN6O2/c1-2-22(32)27-19-4-3-5-20(14-19)28-23-21(25)15-26-24(30-23)29-18-8-6-17(7-9-18)16-31-10-12-33-13-11-31/h2-9,14-15H,1,10-13,16H2,(H,27,32)(H2,26,28,29,30) |
InChI Key |
FDXMKVBFOCDXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Data on DY3002 for Non-Small Cell Lung Cancer
Despite a comprehensive search of publicly available scientific and clinical data, no information was found regarding a compound designated "DY3002" in the context of Non-Small Cell Lung Cancer (NSCLC).
Efforts to identify the mechanism of action, preclinical studies, or any clinical trials associated with this compound were unsuccessful. Searches of prominent medical and scientific databases, clinical trial registries, and general web searches did not yield any relevant results for a therapeutic agent with this identifier.
This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational data on the compound's activities.
It is possible that "this compound" is an internal development codename that has not yet been disclosed in public forums or scientific literature. Alternatively, it may be an erroneous or outdated designation.
Researchers, scientists, and drug development professionals seeking information on novel therapeutics for NSCLC are encouraged to consult regularly updated clinical trial databases and recent publications in the field of oncology for the latest advancements. Should information on this compound become publicly available in the future, a detailed analysis of its mechanism of action can be conducted.
DY3002: A Technical Overview of its High-Affinity Binding to EGFR T790M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of DY3002, a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor. This compound has demonstrated significant potency and selectivity for the T790M mutant of EGFR, a key driver of resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Data Presentation: Binding Affinity and Cellular Potency
This compound exhibits a strong and selective inhibitory activity against the EGFR T790M mutant. The following table summarizes the key quantitative metrics of its binding affinity and cellular potency.
| Target | Parameter | Value |
| EGFR T790M/L858R | IC50 | 0.71 nM |
| Wild-Type EGFR | IC50 | 448.7 nM |
| H1975 Cell Line (L858R/T790M) | IC50 | 0.037 µM |
Selectivity Index (SI): The selectivity of this compound for the T790M mutant over wild-type EGFR is a critical attribute, suggesting a potentially favorable therapeutic window with reduced off-target effects. The calculated selectivity index (SI = IC50 WT-EGFR / IC50 EGFR T790M) for this compound is 632.0 .
Mechanism of Action
This compound is an irreversible inhibitor that forms a covalent bond with the Cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent interaction is crucial for its high potency and sustained inhibition of the drug-resistant T790M mutant. The presence of the acrylamide functional group in this compound facilitates this covalent modification.
Experimental Protocols
While the specific protocols for the characterization of this compound are proprietary to the original researchers, this section outlines standardized and widely accepted methodologies for determining the binding affinity and cellular effects of EGFR inhibitors.
In Vitro Kinase Assay for IC50 Determination
A common method to determine the IC50 value of an inhibitor against a specific kinase is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR T790M/L858R and wild-type EGFR enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test inhibitor)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Reaction Setup: In each well of the assay plate, combine the EGFR enzyme, the peptide substrate, and the diluted inhibitor.
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
H1975 human lung adenocarcinoma cell line (harboring the L858R and T790M mutations)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed H1975 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
EGFR T790M Signaling Pathway
Caption: EGFR T790M signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
DY3002: A Technical Guide to Overcoming T790M-Mediated Drug Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DY3002 is a novel, selective, and potent third-generation EGFR inhibitor designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the role of this compound in combating T790M-mediated drug resistance. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's mechanism of action, potency, and selectivity, as well as the experimental frameworks for its evaluation.
Quantitative Data: Potency and Selectivity of this compound
The efficacy of this compound has been quantified through in vitro enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against various forms of EGFR and in a cancer cell line harboring the T790M resistance mutation. For comparative context, publicly available IC50 data for other relevant EGFR TKIs are also provided.
Table 1: Enzymatic Inhibition of EGFR Kinase Activity
| Compound | EGFRT790M/L858R IC50 (nM) | Wild-Type EGFR IC50 (nM) | Selectivity Index (WT/mutant) |
| This compound | 0.71 | 460.2 | ~648 |
| Osimertinib | 1 | 25 | ~25 |
| Rociletinib | 7 | 150 | ~21 |
| Gefitinib | 2 | 2 | 1 |
| Erlotinib | 4 | 2 | 0.5 |
Data for this compound is derived from the primary publication. Data for other compounds are compiled from publicly available sources for comparative purposes.
Table 2: Cellular Proliferation Inhibition (IC50) in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Osimertinib IC50 (nM) | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) |
| H1975 | L858R/T790M | 0.037 | 5 - 23 | >10 | >10 |
| PC-9 | Exon 19 Del | Data not publicly available | ~13 | ~0.02 | ~0.01 |
| A549 | Wild-Type | Data not publicly available | >10,000 | >10 | >10 |
Data for this compound is derived from the primary publication. Data for other compounds and cell lines are compiled from publicly available sources for comparative purposes. The absence of publicly available data for this compound in PC-9 and A549 cell lines is noted.
Signaling Pathway: Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. In NSCLC cells with the T790M mutation, the EGFR signaling pathway remains constitutively active, promoting cell proliferation and survival despite treatment with first-generation TKIs. This compound is designed to specifically bind to the ATP-binding pocket of the T790M mutant EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This inhibition of downstream signaling leads to cell cycle arrest and apoptosis in T790M-positive cancer cells.
This compound inhibits the autophosphorylation of the EGFR T790M mutant receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding:
-
Culture NSCLC cell lines (e.g., H1975, PC-9, A549) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for EGFR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream effectors.
-
Cell Lysis:
-
Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model. Note: Specific in vivo efficacy data for this compound is not currently available in the public domain.
-
Cell Implantation:
-
Subcutaneously inject H1975 cells (5 x 106 cells in 100 µL of Matrigel/PBS mixture) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via a clinically relevant route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.
-
Administer the vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental and logical processes in the evaluation of this compound.
Workflow for determining the IC50 of this compound using the MTT assay.
A generalized workflow for the preclinical evaluation of a targeted inhibitor like this compound.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a highly potent and selective inhibitor of the EGFR T790M resistance mutation. Its ability to spare wild-type EGFR indicates a potential for a favorable therapeutic window with reduced side effects compared to less selective inhibitors.
Further comprehensive studies are warranted to fully elucidate the therapeutic potential of this compound. Key future research should focus on:
-
Broad-panel cell line screening: To confirm the selectivity and potency of this compound against a wider range of NSCLC subtypes.
-
In vivo anti-tumor efficacy: To demonstrate the ability of this compound to inhibit tumor growth in preclinical xenograft models.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between dose, exposure, and therapeutic effect.
-
Combination therapy studies: To explore potential synergistic effects of this compound with other anti-cancer agents.
The successful completion of these studies will be crucial in advancing this compound towards clinical development as a promising new therapeutic option for NSCLC patients who have developed resistance to current EGFR-targeted therapies.
Technical Guide: Inhibition of the DY3002 Signaling Pathway in T790M-Resistant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DY3002 is a novel, selective, and potent EGFR inhibitor designed to overcome this resistance. This technical guide provides a comprehensive overview of the EGFR signaling pathway, the mechanism of T790M-mediated resistance, and a framework for the preclinical evaluation of inhibitors like this compound. While specific preclinical data for this compound is not yet publicly available, this document outlines the core methodologies and expected data formats for the characterization of such targeted therapies.
Introduction: The EGFR Signaling Pathway and T790M Resistance in NSCLC
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of its downstream signaling pathways, promoting tumorigenesis.
Core EGFR Downstream Signaling Pathways
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
JAK-STAT Pathway: Plays a role in cell survival and proliferation.
The T790M "Gatekeeper" Mutation
The T790M mutation, a substitution of threonine with methionine at position 790 of the EGFR kinase domain, is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This mutation increases the affinity of the receptor for ATP, thereby reducing the potency of competitive inhibitors.
This compound: A Novel T790M-Targeted EGFR Inhibitor
This compound is a novel, selective, and potent inhibitor of EGFR designed to overcome T790M-mediated resistance in NSCLC. While specific data is not yet in the public domain, inhibitors in this class are typically characterized by their high potency against EGFR T790M mutants while sparing wild-type (WT) EGFR to minimize toxicity.
Chemical Properties
| Property | Value |
| Molecular Formula | C24H25ClN6O2 |
| Molecular Weight | 464.95 g/mol |
| CAS Number | 2020015-37-4 |
Quantitative Data (Representative for T790M-Targeted EGFR Inhibitors)
The following table presents representative IC50 values for a third-generation EGFR TKI against various EGFR mutations to illustrate the expected selectivity profile of a compound like this compound. Note: This is not data for this compound.
| EGFR Mutant | Representative IC50 (nM) |
| WT | > 200 |
| L858R | < 10 |
| Del E746-A750 | < 10 |
| L858R/T790M | < 15 |
| Del E746-A750/T790M | < 15 |
Experimental Protocols for Preclinical Evaluation
The preclinical characterization of a T790M-targeted EGFR inhibitor like this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, mechanism of action, and anti-tumor efficacy.
General Experimental Workflow
Detailed Methodologies
Objective: To determine the in vitro potency of this compound against wild-type and mutant EGFR kinases.
Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) is used to measure the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the kinase activity.
Materials:
-
Recombinant human EGFR (WT, L858R, T790M, L858R/T790M)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR kinase in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of ATP and substrate.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Objective: To assess the effect of this compound on the proliferation of NSCLC cell lines with different EGFR mutation statuses.
Principle: The MTT or CellTiter-Glo® assay is used to measure cell viability. The amount of formazan produced (MTT) or luminescence (CellTiter-Glo®) is proportional to the number of viable cells.
Materials:
-
NSCLC cell lines (e.g., PC-9 for EGFR del19, H1975 for L858R/T790M, A549 for WT EGFR)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted in DMSO)
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO and incubate for 72 hours.
-
For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. Read the luminescence.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 values.
Objective: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream effectors.
Materials:
-
NSCLC cell lines
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and appropriate secondary antibodies.
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
H1975 NSCLC cells (harboring L858R/T790M)
-
This compound formulated for oral gavage
-
Calipers
Procedure:
-
Subcutaneously inject H1975 cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
Conclusion
This compound represents a promising therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR TKIs due to the T790M mutation. The preclinical evaluation of such inhibitors requires a rigorous and systematic approach to characterize their potency, selectivity, and in vivo efficacy. The experimental protocols and data frameworks provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on the next generation of targeted therapies for NSCLC. As more specific data on this compound becomes available, it will be crucial to compare its profile to existing third-generation inhibitors to fully understand its therapeutic potential.
Preclinical Profile of DY3002: A Novel EGFR Inhibitor for T790M-Resistant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY3002, chemically known as N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide, is a novel, selective, and potent epidermal growth factor receptor (EGFR) inhibitor.[1][2] Preclinical research has identified this compound as a promising candidate for the treatment of non-small cell lung cancer (NSCLC), particularly in cases that have developed resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) through the T790M mutation.[1][2] This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro efficacy, and preliminary safety findings.
Core Research Findings
In Vitro Efficacy
This compound has demonstrated significant potency and selectivity against the EGFR T790M mutant in enzymatic assays. Its inhibitory activity is markedly higher for the T790M mutant compared to wild-type EGFR, suggesting a favorable therapeutic window with potentially reduced side effects associated with wild-type EGFR inhibition.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFRT790M | 0.71 |
| Wild-Type EGFR | 448.7 |
Data sourced from kinase assays.[1][2]
In cell-based assays, this compound effectively inhibited the proliferation of the H1975 human lung adenocarcinoma cell line, which harbors the EGFR T790M mutation.
Table 2: In Vitro Cell Proliferation Inhibitory Activity of this compound
| Cell Line | Relevant EGFR Mutation | IC50 (µM) |
| H1975 | T790M | 0.037 |
Data from cell-based proliferation assays.[2]
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are outlined below to facilitate reproducibility and further investigation.
In Vitro Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant EGFR T790M and wild-type EGFR kinases.
-
Methodology:
-
Recombinant human EGFR (T790M mutant and wild-type) enzymes were used.
-
A standard kinase assay buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide) was prepared.
-
This compound was serially diluted to a range of concentrations.
-
The kinase reaction was initiated by adding the enzyme to the mixture of inhibitor and substrate.
-
Following incubation at a controlled temperature (e.g., 37°C), the reaction was stopped.
-
The amount of phosphorylated substrate was quantified using a suitable detection method, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative activity of this compound in a cancer cell line harboring the EGFR T790M mutation.
-
Methodology:
-
Cell Culture: H1975 cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: this compound was added to the wells at various concentrations, and the cells were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay. The absorbance or fluorescence was measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to untreated controls was calculated for each concentration of this compound. IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Wound-Healing Assay
-
Objective: To evaluate the effect of this compound on the migration of cancer cells.
-
Methodology:
-
H1975 and A431 cells were grown to confluence in multi-well plates.
-
A sterile pipette tip was used to create a "scratch" or "wound" in the cell monolayer.
-
The cells were washed to remove debris and then treated with different concentrations of this compound, rociletinib, and osimertinib.
-
The rate of wound closure was monitored and imaged at different time points (e.g., 0 and 48 hours).
-
The area of the wound was measured, and the percentage of wound closure was calculated to assess cell migration.[1]
-
Apoptosis Assays (AO/EB and DAPI Staining)
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: H1975 cells were treated with this compound. Following treatment, the cells were stained with a mixture of AO and EB. Live cells fluoresce green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells fluoresce orange, and necrotic cells stain uniformly red.
-
DAPI (4',6-diamidino-2-phenylindole) Staining: Treated cells were fixed and stained with DAPI, which binds to DNA. Apoptotic cells exhibit condensed and fragmented nuclei, which can be visualized by fluorescence microscopy.[1][2]
-
In Vivo Oral Glucose Tolerance Test in Rats
-
Objective: To assess the potential hyperglycemic side effects of this compound.
-
Methodology:
-
Animal Model: Healthy rats were used for the study.
-
Drug Administration: A high dose (50 mg/kg) of this compound was administered orally to the rats.
-
Glucose Challenge: After a specified time following drug administration, a glucose solution was administered orally.
-
Blood Glucose Monitoring: Blood samples were collected at various time points post-glucose administration, and blood glucose levels were measured.
-
Data Analysis: The glucose tolerance curves were plotted to determine if this compound treatment led to hyperglycemia compared to control animals. The results indicated that this compound did not cause hyperglycemia at the tested dose.[1][2]
-
Signaling Pathway and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR kinase. In NSCLC cells with EGFR mutations, the receptor is constitutively active, leading to the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to the inhibition of tumor cell growth and proliferation. Its high selectivity for the T790M mutant EGFR allows it to overcome the resistance mechanism conferred by this mutation.
Caption: Mechanism of action of this compound.
Gaps in Publicly Available Data
While the initial findings for this compound are promising, a comprehensive preclinical data package is not yet publicly available. Key areas where further information is required to fully assess the potential of this compound include:
-
In Vivo Efficacy: Detailed results from in vivo studies in relevant NSCLC xenograft models (e.g., H1975) are needed. This would include tumor growth inhibition data, dosing schedules, and survival analysis.
-
Pharmacokinetics: A complete preclinical pharmacokinetic profile in animal models, including absorption, distribution, metabolism, and excretion (ADME) data, is essential for determining appropriate dosing regimens for further studies.
-
Toxicology: Comprehensive toxicology studies are required to establish the safety profile of this compound.
-
Downstream Signaling Analysis: While the primary target is known, a more detailed analysis of the downstream effects on the PI3K/Akt and MAPK/ERK pathways through methods like Western blotting would provide a more complete picture of its mechanism of action.
Conclusion
This compound is a potent and selective inhibitor of the EGFR T790M resistance mutation with promising in vitro activity. The initial data suggests it has the potential to be an effective therapeutic for NSCLC patients who have developed resistance to first-generation EGFR TKIs. However, a more complete preclinical data set, particularly concerning in vivo efficacy and pharmacokinetics, is necessary to fully evaluate its clinical potential. The information presented in this guide serves as a foundation for researchers and drug development professionals interested in the further investigation of this compound.
References
In-Depth Technical Guide to DY3002 (CAS: 2020015-37-4): A Novel Covalent Inhibitor of T790M-Mutant Epidermal Growth Factor Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DY3002 is a novel, selective, and potent small-molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase. It is specifically designed to overcome acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) driven by the T790M "gatekeeper" mutation. As a third-generation EGFR inhibitor, this compound exhibits significant selectivity for the T790M mutant form of EGFR over the wild-type receptor, suggesting a potential for a wider therapeutic window and reduced side effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, most notably non-small cell lung cancer (NSCLC). While first-generation EGFR inhibitors like gefitinib and erlotinib have shown remarkable efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), the majority of patients eventually develop resistance. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is a secondary mutation in exon 20, leading to the substitution of threonine with methionine at position 790 (T790M).
The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors. To address this clinical challenge, third-generation, irreversible EGFR inhibitors have been developed. These inhibitors are designed to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of the kinase activity of both the initial activating mutations and the T790M resistance mutation. This compound has emerged as a promising preclinical candidate in this class of targeted therapies.
Physicochemical Properties
| Property | Value |
| CAS Number | 2020015-37-4 |
| IUPAC Name | N-(3-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide |
| Molecular Formula | C24H25ClN6O2 |
| Molecular Weight | 464.95 g/mol |
Mechanism of Action
This compound is a selective and potent inhibitor of the EGFR T790M mutant. Based on the structure of other third-generation EGFR inhibitors and its acrylamide functional group, this compound is presumed to act as a covalent, irreversible inhibitor. The acrylamide moiety is a Michael acceptor that is positioned to form a covalent bond with the thiol group of the Cys797 residue located at the edge of the ATP-binding cleft of the EGFR kinase domain. This irreversible binding leads to the sustained inactivation of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.
Signaling Pathway
This compound inhibits the autophosphorylation of the mutant EGFR, which in turn blocks the activation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are critical for cell cycle progression, proliferation, and the inhibition of apoptosis. By shutting down these pro-survival signals, this compound induces apoptosis in cancer cells harboring the T790M mutation.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro activity of this compound.
Table 1: Biochemical Potency of this compound Against EGFR Kinases
| Target | IC50 (nM) |
| EGFR T790M | 0.71[1] |
| EGFR Wild-Type | 448.7[1] |
| Selectivity Index (WT/T790M) | 632.0 [1] |
Table 2: Cellular Potency of this compound in NSCLC Cell Line
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (µM) |
| H1975 | L858R, T790M | Cell Proliferation | 0.037[1] |
Experimental Protocols
The following sections describe generalized protocols for the key experiments cited for the characterization of this compound.
EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Materials:
-
Recombinant EGFR T790M and Wild-Type Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
384-well microplates
Procedure:
-
Prepare a 3X solution of this compound at various concentrations in the assay buffer.
-
Prepare a 3X mixture of the EGFR kinase and the Eu-labeled antibody in the assay buffer.
-
Prepare a 3X solution of the kinase tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 3X this compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
H1975 human NSCLC cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed H1975 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (final DMSO concentration < 0.1%) and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Apoptosis Detection
This method allows for the visualization of nuclear morphology and the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
H1975 cells
-
This compound
-
AO/EB staining solution (100 µg/mL of AO and 100 µg/mL of EB in PBS)
-
Fluorescence microscope
Procedure:
-
Treat H1975 cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 25 µL of PBS and add 1 µL of AO/EB staining solution.
-
Place 10 µL of the cell suspension on a microscope slide and cover with a coverslip.
-
Immediately observe the cells under a fluorescence microscope.
-
Viable cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green, condensed, or fragmented chromatin.
-
Late apoptotic cells: Orange to red, condensed, or fragmented chromatin.
-
Necrotic cells: Uniformly orange to red nucleus.
-
DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to observe nuclear fragmentation, a hallmark of apoptosis.
Materials:
-
H1975 cells
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Grow and treat H1975 cells on coverslips with this compound.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
This method quantifies the percentage of cells undergoing apoptosis.
Materials:
-
H1975 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat H1975 cells with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Figure 2: Overview of the preclinical experimental workflow for this compound characterization.
In Vivo Studies
To date, the publicly available data on the in vivo activity of this compound is limited. A study in rats indicated that high doses (50 mg/kg) of this compound did not induce hyperglycemia, a common side effect associated with the inhibition of wild-type EGFR.[1] This finding supports the high selectivity of this compound for the mutant EGFR observed in biochemical assays. However, comprehensive in vivo efficacy studies, such as tumor growth inhibition in NSCLC xenograft models, have not been reported in the available literature. Such studies are essential to fully evaluate the therapeutic potential of this compound.
Synthesis
Detailed information regarding the chemical synthesis of this compound (N-(3-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide) is not available in the primary research literature. The synthesis of similar acrylamide-containing pyrimidine derivatives typically involves a multi-step process, likely culminating in the coupling of an acryloyl chloride with a substituted aniline precursor.
Conclusion
This compound is a novel, third-generation EGFR inhibitor with potent and highly selective activity against the T790M resistance mutation in preclinical models. Its strong inhibition of the EGFR T790M kinase and the proliferation of H1975 NSCLC cells, coupled with the induction of apoptosis, highlights its potential as a therapeutic agent for patients who have developed resistance to earlier-generation EGFR TKIs. The favorable in vivo safety profile with respect to hyperglycemia further supports its development. However, a comprehensive evaluation of its anti-tumor efficacy in in vivo cancer models is necessary to fully establish its clinical potential. This technical guide provides a foundational overview for researchers and drug development professionals interested in the further investigation and development of this compound.
References
DY3002 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Mechanism of Action
DY3002 is a novel, potent, and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the irreversible inhibition of the EGFR T790M mutation, a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). By selectively targeting the T790M mutant, this compound effectively overcomes this resistance, while exhibiting significantly lower activity against wild-type EGFR, thereby potentially reducing off-target side effects.
Molecular Formula: C₂₄H₂₅ClN₆O₂[1]
Molecular Weight: 464.95 g/mol [1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Cell Line/Target | Reference |
| Molecular Weight | 464.95 g/mol | N/A | [1] |
| Molecular Formula | C₂₄H₂₅ClN₆O₂ | N/A | [1] |
| IC₅₀ (EGFR T790M) | 0.71 nM | Enzyme Assay | |
| IC₅₀ (Wild-Type EGFR) | 448.7 nM | Enzyme Assay | |
| Selectivity Index (WT/T790M) | 632.0 | N/A | |
| IC₅₀ (H1975 cells) | 0.037 µM | Cell-based Assay |
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the downstream signaling pathways that are constitutively activated by the EGFR T790M mutation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are critical for cell proliferation, survival, and growth. The diagram below illustrates the mechanism by which this compound overcomes T790M-mediated resistance.
Caption: this compound selectively inhibits the EGFR T790M mutant, blocking downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and T790M mutant EGFR.
Methodology:
-
Recombinant human EGFR (wild-type or T790M mutant) is incubated with a kinase buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
This compound is added in a range of concentrations.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at 37°C, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or ELISA.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines (e.g., H1975, which harbors the T790M mutation).
Methodology:
-
H1975 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ is determined.
Apoptosis Assays
1. Acridine Orange/Ethidium Bromide (AO/EB) Staining
Objective: To visualize and differentiate between live, apoptotic, and necrotic cells after treatment with this compound.
Methodology:
-
Cells are treated with this compound as described in the cell viability assay.
-
After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).
-
A mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) is added to the cell suspension.
-
The stained cells are immediately observed under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green, condensed chromatin.
-
Late apoptotic cells: Orange-red, condensed, and fragmented chromatin.
-
Necrotic cells: Uniform orange-red fluorescence.
-
2. DAPI Staining
Objective: To detect nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Methodology:
-
Cells are cultured on coverslips and treated with this compound.
-
After treatment, the cells are fixed with 4% paraformaldehyde.
-
The fixed cells are permeabilized with 0.1% Triton X-100.
-
The cells are then stained with DAPI (4',6-diamidino-2-phenylindole) solution.
-
The coverslips are mounted on microscope slides and observed under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.
In Vivo Oral Glucose Tolerance Test (Rat Model)
Objective: To evaluate the potential off-target effects of this compound on glucose metabolism.
Methodology:
-
Rats are fasted overnight prior to the experiment.
-
A baseline blood glucose level is measured from a tail vein blood sample.
-
The rats are orally administered a single high dose of this compound (e.g., 50 mg/kg).
-
After a specified time, a glucose solution is administered orally.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose concentration over time is calculated to assess glucose tolerance.
Experimental Workflow
The following diagram outlines a typical preclinical evaluation workflow for an EGFR inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
DY3002: A Technical Guide to its Solubility and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Solubility of DY3002
This compound is an EGFR inhibitor that has shown efficacy in overcoming T790M-mediated resistance in non-small cell lung cancer.[1][2] While certificates of analysis and supplier information suggest that stock solutions of this compound can be prepared in DMSO for storage, specific solubility values (e.g., in mg/mL or mM) are not publicly documented.[3] The following sections provide a general experimental protocol for determining the solubility of a compound like this compound.
Experimental Protocol: Determination of Solubility
This protocol describes the equilibrium solubility shake-flask method, a common technique to determine the solubility of a compound in various solvents.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO
-
Other organic solvents for testing (e.g., ethanol, methanol, acetone, acetonitrile)
-
Phosphate-buffered saline (PBS)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound at different known concentrations by diluting the stock solution with the solvent of interest.
-
Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
-
Solubility Determination:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 1 mL of DMSO) in a vial. The excess solid should be clearly visible.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the test solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 25 | To be determined | To be determined |
EGFR Signaling Pathway
This compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase receptor crucial for regulating cell proliferation, survival, and differentiation.[4][5] The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways. The three major signaling cascades activated by EGFR are the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[4][6]
EGFR Signaling Workflow
The following diagram illustrates the overall workflow of EGFR activation and the initiation of its primary downstream signaling pathways.
Caption: EGFR Activation Workflow
RAS-RAF-MEK-ERK Signaling Pathway
This pathway is a critical regulator of cell proliferation and differentiation.
Caption: RAS-RAF-MEK-ERK Pathway
PI3K-AKT-mTOR Signaling Pathway
This pathway is central to cell survival, growth, and proliferation.
Caption: PI3K-AKT-mTOR Pathway
JAK/STAT Signaling Pathway
This pathway is involved in cell survival and proliferation, particularly in response to cytokine signaling, but can also be activated by EGFR.
Caption: JAK/STAT Pathway
References
- 1. tebubio.com [tebubio.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound|2020015-37-4|COA [dcchemicals.com]
- 4. ClinPGx [clinpgx.org]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for DY3002 in Non-Small Cell Lung Cancer (NSCLC) In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DY3002 is a novel, selective, and potent epidermal growth factor receptor (EGFR) inhibitor designed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC).[1][2] The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a key driver in a significant subset of NSCLC.[2][3] While first-generation EGFR tyrosine kinase inhibitors (TKIs) can be effective, the development of resistance, frequently through the T790M mutation, limits their long-term efficacy.[4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound on NSCLC cells, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Recommended Cell Lines
To thoroughly evaluate the efficacy and selectivity of this compound, a panel of NSCLC cell lines with different EGFR mutation statuses is recommended.
| Cell Line | EGFR Mutation Status | Characteristics |
| NCI-H1975 | L858R and T790M | Represents a model of acquired resistance to first-generation EGFR TKIs.[4][5] |
| PC-9 | Exon 19 deletion | Highly sensitive to EGFR TKIs. Can be used to generate T790M-positive resistant clones.[4][6] |
| HCC827 | Exon 19 deletion | Another EGFR TKI-sensitive cell line.[4] |
| A549 | EGFR Wild-Type | Serves as a negative control to assess the selectivity of this compound for mutant EGFR.[7][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of NSCLC cells by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9, A549)
-
This compound
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium with the this compound dilutions and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Data Presentation:
| Cell Line | This compound IC50 (nM) |
| NCI-H1975 | Expected low nM range |
| PC-9 | Expected low nM range |
| A549 | Expected high nM to µM range |
Note: The table presents expected outcomes for illustrative purposes.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with this compound (at a concentration around the IC50) for 48 hours.[10]
-
Harvest both adherent and floating cells and wash twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.[11]
Data Presentation:
| Treatment | Quadrant | Cell Population | % of Total |
| Vehicle Control | Lower Left | Live (Annexin V-/PI-) | ~95% |
| Lower Right | Early Apoptotic (Annexin V+/PI-) | <5% | |
| Upper Right | Late Apoptotic/Necrotic (Annexin V+/PI+) | <1% | |
| Upper Left | Necrotic (Annexin V-/PI+) | <1% | |
| This compound | Lower Left | Live (Annexin V-/PI-) | Expected decrease |
| Lower Right | Early Apoptotic (Annexin V+/PI-) | Expected increase | |
| Upper Right | Late Apoptotic/Necrotic (Annexin V+/PI+) | Expected increase | |
| Upper Left | Necrotic (Annexin V-/PI+) | Minimal change expected |
Note: The table presents expected outcomes for illustrative purposes.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
NSCLC cell lines
-
This compound
-
Propidium Iodide (PI)
-
RNase A
-
70% ice-cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest cells, wash with cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.[12]
-
Incubate at 4°C for at least 2 hours.[12]
-
Centrifuge the fixed cells, decant the ethanol, and wash with PBS.[12]
-
Resuspend the cell pellet in a PI/RNase A staining solution.[12]
-
Incubate for 30 minutes at room temperature, protected from light.[12]
-
Analyze by flow cytometry.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | ~60-70% | ~15-20% | ~10-15% |
| This compound | Expected increase (G1 arrest) | Expected decrease | Expected decrease |
Note: The table presents expected outcomes for illustrative purposes, as EGFR inhibitors often induce G1 arrest.[13]
Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Logic of Annexin V/PI apoptosis assay interpretation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Impact of EGFR inhibitor in non-small cell lung cancer on progression-free and overall survival: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Evaluating the EGFR Inhibitor DY3002 in a Cancer Cell Culture Experimental Setup
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following application notes provide a comprehensive guide for the experimental setup to evaluate the efficacy of DY3002, a novel and selective epidermal growth factor receptor (EGFR) inhibitor. This compound is designed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC). This document outlines the appropriate cell line models, detailed cell culture protocols, and key assays for assessing the biological activity of this compound.
Recommended Cell Lines for Evaluating this compound
The selection of appropriate cell lines is critical for accurately assessing the potency and selectivity of an EGFR inhibitor like this compound. Given its mechanism of action against the T790M resistance mutation, the following human NSCLC cell lines are recommended.
Table 1: Recommended NSCLC Cell Lines for this compound Evaluation
| Cell Line | ATCC Number | Key EGFR Mutations | Rationale for Use |
| NCI-H1975 | CRL-5908 | L858R and T790M | Represents the primary resistance mechanism to first-generation EGFR inhibitors. Ideal for testing the efficacy of this compound in overcoming T790M-mediated resistance.[1] |
| HCC827 | CRL-2868 | delE746-A750 (Exon 19 deletion) | Highly sensitive to first-generation EGFR inhibitors. Serves as a control to assess the baseline potency of this compound against activating EGFR mutations.[2] |
| PC-9 | delE746-A750 (Exon 19 deletion) | Similar to HCC827, this cell line is sensitive to EGFR TKIs and can be used to generate T790M-positive resistant clones for further studies.[3][4] | |
| A549 | CRM-CCL-185 | Wild-Type EGFR | Serves as a negative control to evaluate the selectivity of this compound for mutant EGFR over wild-type, which is important for assessing potential toxicity. |
Cell Culture Protocols
Adherence to proper cell culture techniques is essential for reproducible results. The following are generalized protocols for the recommended NSCLC cell lines.
Table 2: Standard Culture Conditions for Recommended NSCLC Cell Lines
| Parameter | Condition |
| Complete Growth Medium | RPMI-1640 Medium |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin |
| Culture Temperature | 37°C |
| Atmosphere | 5% CO₂ in a humidified incubator[1][5][6][7] |
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.
-
Quickly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.[5]
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Transfer the entire contents of the vial to the 15 mL conical tube containing the growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes.
-
Aspirate the supernatant, which contains the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask (e.g., T-25 or T-75).
-
Incubate at 37°C with 5% CO₂.
-
Aspirate the culture medium from a confluent flask of cells (typically 80-90% confluency).
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium to remove any residual serum.[5]
-
Add a sufficient volume of a dissociation reagent, such as 0.25% Trypsin-EDTA, to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.[5]
-
Neutralize the trypsin by adding at least two volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new culture flasks at the recommended seeding density (see Table 3).
Table 3: Recommended Seeding and Subcultivation Ratios
| Cell Line | Recommended Seeding Density (cells/cm²) | Subcultivation Ratio | Medium Renewal |
| NCI-H1975 | 3 x 10³ - 5 x 10³ | 1:2 to 1:4 | Every 2 to 3 days[5][7] |
| HCC827 | 5 x 10³ - 7 x 10³ | 1:3 to 1:4 | Every 2 to 3 days[8] |
-
Harvest cells that are in the logarithmic growth phase.
-
Centrifuge the cell suspension and resuspend the pellet in a cold cryopreservation medium.
-
A common cryopreservation medium consists of 60% basal medium, 30% FBS, and 10% DMSO.[5][7]
-
Aliquot the cell suspension into cryovials (typically 1-2 x 10⁶ cells/mL).
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.[5][9]
Experimental Protocols for this compound Evaluation
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).[10]
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
This protocol allows for the detection of changes in the phosphorylation status of EGFR and its downstream targets.
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11][12]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-Akt
-
Total Akt
-
Phospho-ERK1/2
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Visualizations
Caption: EGFR signaling cascade and the point of inhibition by this compound.
Caption: General experimental workflow for testing the inhibitor this compound.
References
- 1. NCI-H1975 Cells [cytion.com]
- 2. HCC827 Cells [cytion.com]
- 3. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. HCC827 cells | Applied Biological Materials Inc. [abmgood.com]
- 7. elabscience.com [elabscience.com]
- 8. ubigene.us [ubigene.us]
- 9. genecopoeia.com [genecopoeia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for DY3002 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY3002 is a novel, selective, and potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has demonstrated significant efficacy in overcoming T790M-mediated resistance in Non-Small Cell Lung Cancer (NSCLC) cells. The T790M mutation in EGFR is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This compound exhibits high selectivity for the T790M mutant form of EGFR over the wild-type receptor, suggesting a potential for reduced side effects compared to less selective inhibitors.[1]
These application notes provide recommended concentrations, detailed protocols for relevant cell-based assays, and a visual representation of the targeted signaling pathway to guide researchers in utilizing this compound for their studies.
Data Presentation: Recommended Concentration of this compound
The effective concentration of this compound varies depending on the EGFR mutation status of the cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines, providing a critical reference for dose-selection in cell-based assays.[1]
| Cell Line | EGFR Status | IC50 (µM) | Cancer Type |
| H1975 | L858R/T790M Mutation | 0.037 | Non-Small Cell Lung Cancer |
| HCC827 | Exon 19 Deletion | ~0.010 | Non-Small Cell Lung Cancer |
| A431 | Wild-Type (amplified) | 0.382 | Epidermoid Carcinoma |
| A549 | Wild-Type | 4.45 | Non-Small Cell Lung Cancer |
| H1299 | Wild-Type | 4.12 | Non-Small Cell Lung Cancer |
| LoVo | Wild-Type | 2.46 | Colorectal Adenocarcinoma |
| LO-2 | Wild-Type | 4.24 | Normal Liver Cell Line |
| HBE | Wild-Type | >40.0 | Normal Bronchial Epithelial |
Enzymatic Activity:
These data highlight the potent and selective activity of this compound against EGFR harboring the T790M resistance mutation. For cell-based assays, a starting concentration range of 0.01 µM to 10 µM is recommended for dose-response studies, with specific concentrations tailored to the cell line's sensitivity.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is adapted for determining the inhibitory effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell lines (e.g., H1975, A549)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (515 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
This compound (stock solution in DMSO)
-
NSCLC cell lines (e.g., H1975)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Compound Incubation: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
This compound Mechanism of Action in EGFR Signaling
Caption: this compound selectively inhibits the mutated EGFR (T790M).
Experimental Workflow for Determining this compound IC50
Caption: Workflow for IC50 determination of this compound.
References
DY3002: Application Notes and Protocols for Preclinical NSCLC Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY3002 is a novel, selective, and potent irreversible small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) T790M mutation. This mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in patients with non-small cell lung cancer (NSCLC). Developed by researchers at Dalian Medical University, this compound has demonstrated significant preclinical activity in models of T790M-positive NSCLC, positioning it as a promising therapeutic candidate.
These application notes provide a comprehensive overview of the preclinical animal model studies of this compound in NSCLC, including detailed experimental protocols and a summary of key in vivo efficacy data. The information presented here is intended to guide researchers in the design and execution of further preclinical evaluations of this compound and similar targeted therapies.
Mechanism of Action
This compound selectively targets the ATP-binding site of the EGFR kinase domain, with a high affinity for the T790M mutant form. By covalently binding to a cysteine residue (Cys797) in the active site, this compound irreversibly inhibits EGFR signaling, leading to the suppression of downstream pathways responsible for cell proliferation and survival. This targeted approach spares wild-type EGFR, potentially leading to a wider therapeutic window and reduced side effects compared to non-selective inhibitors.
Signaling Pathway
Application Notes and Protocols for DY3002
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY3002 is a novel, selective, and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated significant efficacy in overcoming T790M-mediated resistance in non-small cell lung cancer (NSCLC), a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Weight | 464.95 g/mol | [1] |
| CAS Number | 2020015-37-4 | [1][3] |
| Molecular Formula | C₂₄H₂₅ClN₆O₂ | [1] |
| Storage of Solid | 2 years at -20°C | DC Chemicals COA |
| Storage of DMSO Stock Solution | 6 months at -80°C1 month at -20°C2 weeks at 4°C | DC Chemicals COA |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays.
1. Pre-Preparation:
-
Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the powder.
-
Ensure all materials and equipment are sterile to prevent contamination of the stock solution.
2. Weighing the Compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.65 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 464.95 g/mol = 0.0046495 g = 4.65 mg
-
-
-
Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube or vial.
3. Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
4. Aliquoting and Storage:
-
It is highly recommended to prepare and use solutions on the same day. However, if storage is necessary, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). For very short-term storage, 4°C is acceptable for up to 2 weeks.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for DY3002 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY3002 is a novel, selective, and potent epidermal growth factor receptor (EGFR) inhibitor designed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC). Mouse xenograft models are crucial for the preclinical evaluation of such targeted therapies, allowing for the assessment of in vivo efficacy, tolerability, and pharmacodynamic effects. These application notes provide a comprehensive guide to the administration of this compound in mouse xenograft models, including detailed experimental protocols and data presentation.
Disclaimer: As of the latest available information, specific preclinical data and detailed administration protocols for this compound in mouse xenograft models have not been extensively published. The following protocols and data are representative examples based on standard methodologies for similar EGFR tyrosine kinase inhibitors (TKIs) targeting the T790M mutation. Researchers should optimize these protocols based on their specific experimental setup and cell lines.
Data Presentation
Effective preclinical studies require meticulous data collection and clear presentation. The following tables provide a template for summarizing key quantitative data from a this compound mouse xenograft study.
Table 1: Illustrative In Vivo Efficacy of this compound in an NCI-H1975 (EGFR L858R/T790M) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Once Daily (QD), p.o. | 1500 ± 150 | - | +2.5 ± 1.0 |
| This compound | 25 | Once Daily (QD), p.o. | 750 ± 90 | 50 | -1.5 ± 0.8 |
| This compound | 50 | Once Daily (QD), p.o. | 300 ± 50 | 80 | -3.0 ± 1.2 |
| This compound | 100 | Once Daily (QD), p.o. | 120 ± 30 | 92 | -5.5 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Cell Line and Culture
-
Cell Line: NCI-H1975 human non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Animal Husbandry
-
Mouse Strain: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD/SCID), 6-8 weeks old.
-
Housing: House mice in sterile, filter-topped cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
Xenograft Tumor Implantation
-
Harvest NCI-H1975 cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice using isoflurane or another appropriate anesthetic.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Dose Calculation: Calculate the required dose for each mouse based on its body weight.
-
Administration: Administer this compound or the vehicle control orally (p.o.) via gavage once daily. The volume of administration is typically 10 µL per gram of body weight.
Tumor Growth and Body Weight Monitoring
-
Tumor Measurement: Once tumors are palpable, measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Study Termination and Tissue Collection
-
Euthanasia: At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Tissue Processing: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting) and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry.
Visualizations
This compound Experimental Workflow in Mouse Xenograft Model
Application Notes and Protocols for Determining Cell Viability Following DY3002 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of DY3002, a novel therapeutic agent, on cancer cell lines. The following sections detail the principles of common cell viability assays, step-by-step instructions for their implementation, and guidance on data interpretation.
Introduction
The evaluation of a compound's effect on cell viability is a critical step in the drug discovery process. Assays that measure metabolic activity or cellular ATP levels are reliable indicators of cell health and are widely used to determine the cytotoxic or cytostatic effects of therapeutic candidates. This document outlines two robust methods for assessing cell viability following treatment with this compound: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1][2] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[3][4] The luminescent signal generated is proportional to the amount of ATP present, and therefore to the number of viable cells in culture.[3]
Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[1][2][5]
Materials:
-
This compound (stock solution of known concentration)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][5] Mix gently with a pipette to ensure complete solubilization.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][5]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions.[3][4][7]
Materials:
-
This compound (stock solution of known concentration)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent[3]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[4] Add 100 µL of CellTiter-Glo® Reagent directly to each well.[4]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Presentation
The quantitative data from the cell viability assays should be summarized for clear comparison.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | MTT | 48 | [Insert Value] |
| A549 | MTT | 48 | [Insert Value] |
| HeLa | CellTiter-Glo® | 48 | [Insert Value] |
| HepG2 | CellTiter-Glo® | 48 | [Insert Value] |
Table 2: Dose-Response of this compound on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 10 | 52.4 ± 3.9 |
| 50 | 21.7 ± 2.5 |
| 100 | 8.9 ± 1.8 |
Visualization of Workflows and Pathways
To facilitate understanding, the experimental workflows and potential signaling pathways affected by targeted therapies are illustrated below.
Caption: Experimental workflow for cell viability assays.
Caption: Potential signaling pathways targeted by this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
Application Notes and Protocols for DY3002 in EGFR-Mutant Cell Lines
For Research Use Only.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in the progression of various cancers, particularly non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance, frequently mediated by the T790M mutation, remains a significant clinical challenge.
DY3002, N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide, is a novel, potent, and selective inhibitor of mutant EGFR.[1][2] It has been designed to effectively target EGFR harboring activating mutations, including the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR. This selectivity profile suggests a potential for a wider therapeutic window and reduced side effects compared to less selective inhibitors.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on EGFR-mutant cell lines, focusing on its anti-proliferative activity and its impact on EGFR signaling pathways.
Mechanism of Action
This compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. By targeting mutant forms of EGFR, including the T790M "gatekeeper" mutation, this compound effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival.[1][3] The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are crucial for cell cycle progression and the inhibition of apoptosis.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in comparison to other EGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Reference Compounds. [1]
| Compound | EGFRT790M/L858R IC50 (nM) | Wild-Type EGFR IC50 (nM) | Selectivity Index (WT/T790M) |
| This compound | 0.71 | 448.7 | 632.0 |
| Rociletinib | 15.2 | 325.4 | 21.4 |
| Osimertinib | 11.0 | 450.1 | 40.9 |
Table 2: Anti-proliferative Activity of this compound in an EGFR-Mutant Cell Line. [1]
| Cell Line | Relevant EGFR Mutation(s) | This compound IC50 (µM) |
| H1975 | L858R, T790M | 0.037 |
Mandatory Visualizations
EGFR Signaling Pathway and this compound Inhibition.
Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in EGFR-mutant cell lines.
Materials:
-
EGFR-mutant cell lines (e.g., H1975, PC-9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve 2X the final desired concentrations.
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
EGFR-mutant cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels and the loading control (e.g., β-actin).
-
References
Application Notes and Protocols for DY3002 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DY3002 is a novel, selective, and potent epidermal growth factor receptor (EGFR) inhibitor designed to overcome T790M-mediated resistance in Non-Small Cell Lung Cancer (NSCLC).[1][2] While specific clinical data for this compound in combination with other chemotherapy agents are not yet publicly available, extensive research on other third-generation EGFR inhibitors, such as osimertinib, provides a strong preclinical and clinical rationale for exploring such combinations. The primary goals of combining this compound with traditional cytotoxic chemotherapy are to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and improve overall patient outcomes.
These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with standard chemotherapy regimens. The protocols outlined below are based on established practices for similar targeted therapies and can be adapted for preclinical and early-phase clinical investigations of this compound.
Rationale for Combination Therapy
Combining a targeted agent like this compound with conventional chemotherapy is supported by several key principles:
-
Non-overlapping Mechanisms of Action: this compound specifically targets the EGFR signaling pathway, while cytotoxic agents induce DNA damage or interfere with cell division through different mechanisms. This dual approach can lead to synergistic or additive anti-tumor effects.
-
Overcoming Resistance: Tumors can develop resistance to EGFR inhibitors through various mechanisms. The addition of chemotherapy can help eliminate clones of cancer cells that are resistant to this compound.
-
Enhanced Tumor Cell Killing: The combination can lead to a broader and more durable response by targeting different vulnerabilities of the cancer cells simultaneously. Preclinical studies with other EGFR inhibitors have demonstrated that this approach can be more effective than single-agent treatment.
Potential Chemotherapy Combination Agents
Based on the treatment landscape for advanced EGFR-mutated NSCLC, the following classes of chemotherapy agents are logical candidates for combination studies with this compound:
-
Platinum-based agents: Cisplatin and Carboplatin are mainstays in NSCLC treatment and have been successfully combined with other EGFR inhibitors.
-
Pemetrexed: A folate antimetabolite that is a standard of care in non-squamous NSCLC.
-
Taxanes: Paclitaxel and Docetaxel are mitotic inhibitors widely used in the treatment of NSCLC.
Preclinical Evaluation of this compound Combination Therapy
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents in T790M-Mutant NSCLC Cell Lines (Hypothetical Data)
| Cell Line | Drug Combination (Concentration) | Combination Index (CI)* |
| H1975 | This compound (10 nM) + Cisplatin (1 µM) | 0.7 |
| H1975 | This compound (10 nM) + Pemetrexed (0.5 µM) | 0.6 |
| PC-9 (T790M) | This compound (5 nM) + Carboplatin (5 µM) | 0.8 |
| PC-9 (T790M) | This compound (5 nM) + Paclitaxel (2 nM) | 0.5 |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy in a T790M-Mutant NSCLC Xenograft Model (Hypothetical Data)
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (10 mg/kg, daily) | 65 |
| Pemetrexed (50 mg/kg, weekly) | 40 |
| This compound + Pemetrexed | 90 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Combination Index (CI)
Objective: To determine if the combination of this compound and a chemotherapy agent results in synergistic, additive, or antagonistic effects on cell viability in EGFR T790M-mutant NSCLC cell lines.
Methodology:
-
Cell Culture: Culture EGFR T790M-positive NSCLC cell lines (e.g., H1975, PC-9 with acquired T790M mutation) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapy agent (e.g., cisplatin, pemetrexed) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and the combination of both at a constant ratio. Include a vehicle control.
-
Viability Assay: After a 72-hour incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the fraction of cells affected by each drug concentration. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Protocol 2: In Vivo Xenograft Model for Combination Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model of T790M-mutant NSCLC.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject EGFR T790M-positive NSCLC cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound in combination with the chemotherapy agent
-
-
Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the chemotherapy agent).
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Clinical Development Considerations
For the clinical development of this compound in combination with chemotherapy, a phase I/II study design is appropriate.
Phase I (Dose Escalation):
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with a standard chemotherapy regimen.
-
Design: A standard 3+3 dose-escalation design.
-
Patient Population: Patients with advanced or metastatic EGFR-mutated NSCLC who have progressed on prior EGFR TKI therapy.
Phase II (Dose Expansion):
-
Objective: To evaluate the preliminary efficacy (e.g., overall response rate, progression-free survival) and safety of the combination at the RP2D.
-
Patient Population: A larger cohort of patients with EGFR T790M-positive NSCLC.
Table 3: Hypothetical Phase I/II Clinical Trial Design for this compound with Chemotherapy
| Phase | Objective | Patient Population | Endpoints |
| I | Determine MTD and RP2D | Advanced/metastatic EGFR-mutated NSCLC, post-TKI | Dose-limiting toxicities, safety, pharmacokinetics |
| II | Evaluate preliminary efficacy and safety | EGFR T790M-positive NSCLC | Overall response rate, progression-free survival, overall survival, duration of response |
Conclusion
The combination of this compound with conventional chemotherapy represents a promising strategy for the treatment of EGFR T790M-mutant NSCLC. The application notes and protocols provided here offer a framework for the preclinical and clinical evaluation of such combinations. Rigorous preclinical studies are essential to identify the most synergistic combinations and optimal dosing schedules, which will inform the design of well-controlled clinical trials to ultimately improve patient outcomes.
References
- 1. A phase I study to assess afatinib in combination with carboplatin or with carboplatin plus paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DY3002 In Vivo Dosage Optimization
Disclaimer: DY3002 is a novel, selective, and potent EGFR inhibitor designed to overcome T790M-mediated resistance in Non-Small Cell Lung Cancer.[1][2][3] The following guide provides general advice and standardized protocols for researchers. All in vivo experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Specifically, it is designed to be effective against tumors harboring the T790M mutation, a common mechanism of resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] By inhibiting EGFR, this compound blocks downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival in cancer cells.[][5][6]
Q2: What is a recommended starting dose for an in vivo efficacy study with this compound?
A2: A starting dose for an efficacy study should be determined after establishing the Maximum Tolerated Dose (MTD).[7][8] The MTD is the highest dose that does not cause unacceptable toxicity.[9] Efficacy studies are typically initiated at or below the MTD to ensure that observed anti-tumor effects are not confounded by systemic toxicity.[8] We recommend performing a dose-ranging MTD study first. If prior data is unavailable, a conservative starting point for an MTD study in mice could be 10 mg/kg, escalating from there.
Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound in my mouse model?
A3: The MTD is typically determined through a dose-escalation study.[7][9] Groups of mice (n=3-5 per group) are treated with increasing doses of this compound. Key parameters to monitor include body weight loss, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and macroscopic observations at necropsy.[7] The MTD is often defined as the dose that causes no more than a 15-20% mean body weight loss and no mortality or severe clinical signs.[10]
Q4: I am observing significant weight loss and other signs of toxicity in my study animals. What should I do?
A4: If you observe toxicity, such as body weight loss exceeding 20% or severe clinical signs, you should consider the following actions:
-
Dose Reduction: Lower the dose of this compound for subsequent treatment cycles or for the next cohort of animals.[11]
-
Dosing Schedule Modification: Switch from a continuous daily dosing schedule to an intermittent one (e.g., 5 days on, 2 days off) to allow for recovery.[12]
-
Supportive Care: In some cases, supportive care can help manage side effects, though this is less common in preclinical studies.[11]
-
Re-evaluate the MTD: The observed toxicity may indicate that the dose being used is above the true MTD for your specific animal strain and experimental conditions.[8]
Q5: The anti-tumor effect of this compound is lower than expected. How can I troubleshoot this?
A5: If efficacy is suboptimal, consider these factors:
-
Dose Level: The dose may be too low. If no toxicity was observed, a dose-escalation efficacy study may be warranted, ensuring doses do not exceed the MTD.
-
Pharmacokinetics (PK): The compound may have poor bioavailability or a short half-life, meaning it is not reaching or staying in the tumor at a high enough concentration for a sufficient duration.[13] A PK study is essential to understand the drug's exposure profile (AUC, Cmax, t1/2).
-
Target Engagement: Confirm that this compound is inhibiting its target (EGFR) in the tumor tissue. This can be assessed by analyzing downstream biomarkers, such as the phosphorylation level of ERK (p-ERK), via methods like Western blot or immunohistochemistry on tumor samples.
-
Model Resistance: The specific xenograft or patient-derived xenograft (PDX) model being used may have intrinsic resistance mechanisms to EGFR inhibition that are independent of the T790M mutation.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Toxicity / Animal Morbidity | Dose is above the Maximum Tolerated Dose (MTD). | 1. Stop dosing and monitor animals for recovery.2. Reduce the dose by 25-50% in the next cohort.3. Perform a formal MTD study (see Protocol 1).4. Change to an intermittent dosing schedule.[12] |
| No or Low Efficacy | 1. Sub-therapeutic dose.2. Poor pharmacokinetic (PK) properties (e.g., low bioavailability, rapid clearance).3. Lack of target engagement.4. Intrinsic resistance of the tumor model. | 1. If tolerated, increase the dose.2. Conduct a PK study to measure drug exposure in plasma and tumor (see Protocol 2).3. Analyze tumor samples for p-ERK reduction to confirm target inhibition.4. Test this compound in a different, well-characterized EGFR-mutant cancer model. |
| High Variability in Tumor Response | 1. Inconsistent drug administration.2. Heterogeneity of the tumor model (especially PDX).3. Differences in animal health or genetics. | 1. Ensure consistent formulation and administration technique (e.g., gavage volume, injection site).2. Increase the number of animals per group (power analysis can guide this).[15]3. Randomize animals to treatment groups based on tumor size before starting treatment.[16] |
| Compound Formulation/Solubility Issues | The compound is precipitating out of solution, leading to inaccurate dosing. | 1. Test the solubility of this compound in various pharmaceutically acceptable vehicles.2. Prepare fresh dosing solutions daily.3. Visually inspect the formulation for precipitation before each administration. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as those planned for the efficacy study (e.g., BALB/c nude or NOD-SCID).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation: Start with a conservative dose (e.g., 10 mg/kg). Subsequent dose levels can be escalated based on a modified Fibonacci sequence or by doubling the dose until signs of toxicity are observed.
-
Administration: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage) daily for 7-14 days.
-
Monitoring: Record body weight daily. Perform clinical observations twice daily, looking for signs of toxicity (hunched posture, rough coat, lethargy, etc.).
-
Endpoint: The MTD is defined as the highest dose that results in <20% mean body weight loss and no treatment-related deaths or severe clinical signs of distress.[10]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice of the appropriate strain.
-
Group Allocation: A typical study involves dosing animals via both intravenous (IV) and the intended experimental route (e.g., oral, PO) to determine absolute bioavailability. Use 3 mice per time point.
-
Dosing: Administer a single dose of this compound. A dose well below the MTD is typically used (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples (e.g., via saphenous or submandibular vein) at multiple time points post-administration.[17] A typical schedule for oral dosing might be: 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.[18]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Interpretation: Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve, or total exposure), and t1/2 (half-life).
Protocol 3: In Vivo Efficacy (Xenograft) Study
-
Cell Line/Model: Use a human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975, which has T790M) or a validated PDX model.
-
Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.[16]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Measure tumor volumes and randomize mice into treatment groups (e.g., Vehicle, this compound at MTD, this compound at MTD/2) with similar mean tumor volumes.[16] A typical group size is 8-10 mice.
-
Treatment: Administer treatment as per the defined dose and schedule for a set period (e.g., 21-28 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight and clinical signs as in the MTD study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period. Efficacy is typically measured as Tumor Growth Inhibition (TGI).
Visualizations
Signaling Pathway
References
- 1. tebubio.com [tebubio.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound|2020015-37-4|COA [dcchemicals.com]
- 5. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 6. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Potential off-target effects of DY3002 in cancer cells
Disclaimer: The following information is a hypothetical example created for illustrative purposes. As of this writing, detailed public data on the specific off-target effects of DY3002 is limited. The data, troubleshooting guides, and FAQs presented here are based on plausible scenarios for a selective EGFR inhibitor and are intended to serve as a template for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a novel, selective, and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically designed to overcome T790M-mediated resistance in non-small cell lung cancer.[1][2][3]
Q2: What are off-target effects and why are they a concern in cancer therapy?
Off-target effects occur when a drug interacts with molecules other than its intended target.[4][5] These unintended interactions can lead to unexpected cellular responses, toxicity, or diminished therapeutic efficacy.[6][7] Understanding the off-target profile of a compound like this compound is crucial for interpreting experimental results and anticipating potential side effects in a clinical setting.[8]
Q3: Has the off-target profile of this compound been characterized?
Comprehensive off-target profiling is a standard part of drug development. For a compound like this compound, this would typically involve broad-panel kinome screening to identify other kinases that it may bind to. While specific proprietary data for this compound is not publicly available, this guide provides a hypothetical off-target profile for educational and troubleshooting purposes.
Q4: In our experiments, we observe a decrease in cell viability in a cell line that does not express EGFR. Could this be an off-target effect?
Yes, this is a strong indication of a potential off-target effect. If this compound is cytotoxic to cells lacking its primary target, it is likely acting through one or more other cellular proteins.[6] We recommend performing a Western blot to confirm the absence of EGFR expression in your cell line and then proceeding to investigate potential off-target pathways. See the troubleshooting guide below for more details.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest in an EGFR-Negative Cell Line
-
Symptom: You are treating an EGFR-negative cancer cell line (e.g., as confirmed by Western blot) with this compound and observing a G1 phase cell cycle arrest, which is not the expected mechanism of action.
-
Possible Cause: Based on hypothetical kinome scan data (see Table 1), this compound shows some inhibitory activity against CDK4/6. Inhibition of these cyclin-dependent kinases is a known cause of G1 arrest.
-
Troubleshooting Steps:
-
Confirm EGFR Status: Ensure your cell line is indeed EGFR-negative via Western blot or qPCR.
-
Assess CDK Pathway: Perform a Western blot to check the phosphorylation status of Retinoblastoma protein (Rb), a direct substrate of CDK4/6. A decrease in phospho-Rb would support the hypothesis of off-target CDK4/6 inhibition.
-
Compare with Known CDK4/6 Inhibitors: As a positive control, treat your cells with a known CDK4/6 inhibitor (e.g., Palbociclib) and compare the cellular phenotype and phospho-Rb levels with those from this compound treatment.
-
Issue 2: Unexplained Changes in Cellular Metabolism
-
Symptom: Following treatment with this compound, you observe significant changes in glycolysis or other metabolic pathways that are not typically associated with EGFR inhibition alone in your cell model.
-
Possible Cause: The hypothetical off-target profile of this compound indicates minor inhibition of AMPK (AMP-activated protein kinase), a master regulator of cellular metabolism.
-
Troubleshooting Steps:
-
Measure AMPK Activity: Perform a Western blot to analyze the phosphorylation of AMPK and its downstream target, ACC (Acetyl-CoA Carboxylase). A change in the phosphorylation of these proteins would suggest an off-target effect on this pathway.
-
Metabolic Assays: Run a Seahorse assay or similar metabolic flux analysis to quantify the specific changes in glycolysis and oxidative phosphorylation.
-
Use an AMPK Activator: Co-treat cells with this compound and an AMPK activator (e.g., A-769662) to see if the metabolic phenotype can be rescued.
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Target Kinase | Dissociation Constant (Kd) in nM | Percent Inhibition at 1 µM | Target Type |
| EGFR (L858R/T790M) | 0.8 | 99% | On-Target |
| EGFR (wild-type) | 25 | 95% | On-Target |
| ERBB2 (HER2) | 150 | 70% | Off-Target |
| CDK4 | 800 | 45% | Off-Target |
| CDK6 | 950 | 40% | Off-Target |
| AMPK | 1200 | 30% | Off-Target |
| SRC | 2500 | 15% | Off-Target |
Data presented is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinome Profiling Using a Competition Binding Assay
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound. Commercial services like KINOMEscan® offer this as a fee-for-service.[9][10]
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: The test compound (this compound) is added to wells of a microtiter plate containing a panel of DNA-tagged kinases (e.g., the scanMAX panel of 468 kinases).[9]
-
Competition Binding: An immobilized, active-site directed ligand is added to the wells. The test compound competes with this ligand for binding to the kinase's active site.
-
Kinase Capture: The kinase-ligand complexes are captured on a solid support. The amount of kinase bound to the solid support is inversely proportional to its affinity for the test compound.
-
Quantification: The amount of captured kinase is quantified using qPCR, which measures the amount of the DNA tag.
-
Data Analysis: The results are typically reported as percent inhibition relative to a DMSO control. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction. Dissociation constants (Kd) can be calculated from dose-response curves.
Protocol 2: Western Blot for On-Target and Off-Target Pathway Analysis
-
Cell Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against your proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Rb, total Rb, phospho-AMPK, total AMPK, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression and phosphorylation.
Visualizations
Caption: Intended on-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound|2020015-37-4|COA [dcchemicals.com]
- 4. youtube.com [youtube.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Minimizing DY3002 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of DY3002 precipitation in cell culture media. This compound is a novel, selective, and potent EGFR inhibitor used to overcome T790M-mediated resistance in non-small cell lung cancer.[1][2] Ensuring its proper solubilization is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Like many small molecule inhibitors, this compound is likely hydrophobic and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of hydrophobic compounds for use in cell culture.[3][4] It is crucial, however, to keep the final concentration of DMSO in your cell culture media low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q2: Why is my this compound precipitating when I add it to the cell culture medium?
A2: Precipitation of this compound upon addition to aqueous cell culture medium is often due to its hydrophobic nature. This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment.[3] Several factors can contribute to this, including a high final concentration of this compound, rapid dilution of the DMSO stock, the low temperature of the media, and interactions with media components.[3][5]
Q3: Can the type of cell culture medium affect this compound solubility?
A3: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound.[5] Media containing different concentrations of salts, amino acids, vitamins, and proteins can interact with the compound differently.[6][7] For instance, serum proteins like albumin can sometimes help to solubilize hydrophobic compounds, so you may observe different solubility in serum-free versus serum-containing media.[3] It is always best to test the solubility of this compound in the specific medium used for your experiments.
Q4: Is it advisable to filter out the precipitate from the media?
A4: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, this compound. Filtering it out will lead to an unknown and lower effective concentration of the compound in your experiment, making the results unreliable and difficult to reproduce.[3] It is more effective to address the root cause of the precipitation.
Q5: Can I use a sonicator to redissolve the this compound precipitate in my media?
A5: While sonication can be used to help dissolve compounds when making a stock solution in a solvent like DMSO,[4] it is generally not recommended for redissolving precipitate directly in cell culture media. This is because sonication can generate heat, which may degrade media components or the compound itself, and it may not result in a stable solution over the course of your experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation and provides actionable solutions.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
Answer: Immediate precipitation is a common issue with hydrophobic compounds. The primary cause is the rapid change in solvent environment from DMSO to the aqueous medium, causing the compound to exceed its solubility limit.
Experimental Protocol to Prevent Immediate Precipitation:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding compounds to cold media can decrease their solubility.[3][5]
-
Optimize Final Concentration: The final concentration of this compound may be too high for its aqueous solubility. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to the final volume of media, perform an intermediate dilution step. For instance, dilute the DMSO stock in a smaller volume of pre-warmed media first, and then add this to the rest of the media.[3]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing the tube.[3] This gradual introduction can help prevent localized high concentrations that lead to precipitation.
Issue 2: Delayed Precipitation in the Incubator
Question: My media with this compound appears clear initially, but after several hours or a day in the incubator, I notice a cloudy or crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the media over time.
Experimental Protocol to Prevent Delayed Precipitation:
-
Control for pH Shifts: The CO2 environment in an incubator can alter the pH of the cell culture medium, which can, in turn, affect the solubility of pH-sensitive compounds.[5] Ensure your medium is properly buffered for the CO2 concentration in your incubator.
-
Maintain Proper Humidification: Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[3][8] Ensure the incubator has adequate humidity and use appropriate culture plates with low-evaporation lids.[3]
-
Minimize Temperature Fluctuations: Frequent removal of culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[3][8] Minimize the time your cultures spend outside the stable incubator environment.
-
Assess Compound Stability: this compound may interact with components in the media over time, forming insoluble complexes.[5] It is good practice to test the stability of this compound in your media over the intended duration of your experiment.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent for Stock Solution | 100% DMSO | Effective for dissolving hydrophobic compounds. |
| Final DMSO Concentration | < 0.5%, ideally < 0.1% | Minimizes solvent-induced cytotoxicity.[4][5] |
| Media Temperature for Dilution | 37°C | Increases the solubility of the compound.[3][5] |
| Incubator Environment | 37°C, 5% CO2 (or as required for cell line) | Maintains stable pH and temperature. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
DY3002 Stability and Degradation Technical Support Center
Disclaimer: DY3002 is a novel, selective, and potent EGFR inhibitor that overcomes T790M-mediated resistance in non-small cell lung cancer.[1][2] This guide provides generalized information based on common principles for small molecule stability.[3] All experimental procedures should be validated for your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For maximum stability, prepare concentrated stock solutions (e.g., 10-50 mM) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is hygroscopic, meaning it readily absorbs moisture, which can lead to compound degradation.[4] Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to minimize water condensation.
Q2: My this compound precipitated after diluting the DMSO stock into an aqueous buffer. What went wrong?
A2: This is a common issue for hydrophobic molecules.[4] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To address this:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound.
-
Optimize Solvent Concentration: Ensure the final percentage of DMSO is as low as possible (ideally <0.5% in cell-based assays), but sufficient to maintain solubility. Always run a vehicle control with the same final DMSO concentration.[4]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[4][5] Test a range of pH values to find the optimal buffer conditions for this compound solubility.
Q3: I'm observing a decrease in this compound activity over the course of my multi-day experiment. Could it be degrading?
A3: Yes, a loss of activity over time strongly suggests compound instability in the assay medium. Key factors that influence the chemical stability of small molecules include temperature, pH, light exposure, and oxygen.[5] To confirm degradation, you can perform a time-course experiment where you measure the amount of intact this compound at various time points using a stability-indicating method like HPLC or LC-MS.[3]
Q4: Can repeated freeze-thaw cycles affect my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles are not recommended. They can introduce moisture into the DMSO stock each time the vial is opened and increase the risk of compound degradation.[4] It is best practice to prepare single-use aliquots to maintain the integrity of your stock solution.
Q5: What are the primary factors that can cause this compound to degrade in solution?
A5: The main factors affecting the stability of small molecules like this compound are:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]
-
pH: Extreme pH levels can catalyze hydrolysis or other degradation reactions.[5][6] Most drugs are most stable in the pH 4-8 range.[6]
-
Light: Exposure to UV or visible light can cause photodegradation.[5]
-
Oxidation: Dissolved oxygen or reactive oxygen species in the solution can lead to oxidative degradation.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Compound degradation due to improper storage or handling. | Prepare fresh aliquots from a new stock solution. Review storage conditions (temperature, light protection). Ensure vials are properly sealed. |
| Precipitate forms in the well during a cell-based assay. | Exceeded aqueous solubility at the working concentration. | Decrease the final assay concentration. If possible, slightly increase the co-solvent (e.g., DMSO) percentage, ensuring a vehicle control is used.[4] |
| Loss of compound potency in aqueous buffer over 24 hours. | Hydrolytic degradation. | Confirm degradation with an HPLC time-course analysis. Adjust the pH of the buffer to a more optimal range (e.g., pH 6.0-7.5). Prepare fresh dilutions just before use. |
| Stock solution has changed color. | Photodegradation or oxidation. | Discard the solution. Store all new stock solutions and solid compounds protected from light in amber vials or wrapped in foil. Consider purging solutions with an inert gas (nitrogen or argon) before sealing. |
Data Presentation: Stability Profiles
The following tables represent hypothetical stability data for this compound to illustrate how results from stability studies can be presented.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer (Remaining this compound (%) after 24 hours at 37°C)
| pH | % this compound Remaining (Mean ± SD) |
| 3.0 | 45.2 ± 2.1 |
| 5.0 | 88.6 ± 1.5 |
| 7.4 | 95.3 ± 0.8 |
| 9.0 | 62.7 ± 3.4 |
Table 2: Temperature-Dependent Stability of this compound (Remaining this compound (%) in pH 7.4 buffer after 48 hours)
| Temperature | % this compound Remaining (Mean ± SD) |
| 4°C | 99.1 ± 0.5 |
| 25°C (RT) | 91.5 ± 1.1 |
| 37°C | 84.2 ± 1.9 |
| 50°C | 65.8 ± 2.5 |
Table 3: Photostability of this compound in Solution (Remaining this compound (%) in pH 7.4 buffer at 25°C after 8 hours)
| Condition | % this compound Remaining (Mean ± SD) |
| Dark Control (wrapped in foil) | 98.9 ± 0.4 |
| Ambient Lab Light | 92.1 ± 1.3 |
| Direct Sunlight (simulated) | 55.4 ± 3.8 |
Experimental Protocols
Protocol 1: Accelerated Stability Study using HPLC
This protocol assesses the stability of this compound in a buffered solution under accelerated (stressed) temperature conditions.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Dilute the this compound stock solution into the pre-warmed buffer to a final concentration of 100 µM. Vortex gently to mix.
-
-
Incubation:
-
Aliquot the 100 µM solution into multiple amber HPLC vials.
-
Place the vials into incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from each temperature.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method must be able to separate the parent this compound peak from any potential degradation products.
-
Use a C18 column with a gradient elution profile (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor at a specific UV wavelength determined from the absorbance spectrum of this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound for each sample.
-
Express the stability as the percentage of the initial peak area remaining at the T=0 time point: % Remaining = (Area_t / Area_t0) * 100.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. benchchem.com [benchchem.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
Cell line resistance to DY3002 and how to test for it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with DY3002, a novel and potent EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is specifically designed to overcome resistance to other EGFR inhibitors caused by the T790M mutation in non-small cell lung cancer (NSCLC).[1][2][3]
Q2: My cells are showing unexpected resistance to this compound. What are the initial troubleshooting steps?
If you observe unexpected resistance, it's crucial to first rule out experimental variables:
-
Verify Cell Line Identity and Health: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Ensure the cells are healthy, free of contaminants like mycoplasma, and within a low passage number.
-
Check Drug Integrity: Confirm the concentration and stability of your this compound stock solution. Prepare fresh solutions, as the compound in DMSO may have a limited shelf life at 4°C.[3]
-
Review Assay Protocol: Double-check all steps of your cytotoxicity assay, including cell seeding density, drug incubation time, and the specifics of your viability reagent.[4]
Q3: What are the potential molecular mechanisms of acquired resistance to this compound?
While this compound is effective against the T790M mutation, cancer cells can develop resistance through various mechanisms, including:
-
Secondary mutations in the EGFR gene.
-
Activation of bypass signaling pathways that promote cell survival and proliferation independently of EGFR.[5]
-
Increased drug efflux through the overexpression of ATP-binding cassette (ABC) transporters.[6]
-
Alterations in drug metabolism.[7]
-
Inhibition of apoptosis (programmed cell death).[7]
Q4: How can I generate a this compound-resistant cell line?
A common method for generating a drug-resistant cell line involves long-term, continuous exposure of the parental cell line to gradually increasing concentrations of this compound. This process can take several months.
Troubleshooting Guide
This guide addresses common problems encountered during this compound resistance studies.
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Calibrate pipettes and mix the cell suspension between plating replicates. |
| Cell passage number is too high. | Use cells within a consistent and narrow passage number range for all experiments. | |
| Reagent variability. | Prepare fresh this compound dilutions for each experiment. Ensure viability assay reagents are within their expiry date and stored correctly. | |
| "Sensitive" parental cell line shows a higher than expected IC50 for this compound. | Cell line misidentification or contamination. | Authenticate your cell line using STR profiling and test for mycoplasma contamination. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution. | |
| Suboptimal assay conditions. | Optimize cell seeding density and drug incubation time. | |
| Unable to establish a resistant cell line. | This compound concentration is too high, leading to excessive cell death. | Start with a lower concentration of this compound (e.g., the IC20) and increase the concentration more gradually. |
| The cell line may have a low propensity to develop resistance. | Consider using a different parental cell line. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Parental (sensitive) and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Investigating Drug Efflux Pump Overexpression via Western Blot
This protocol describes how to assess the expression of P-glycoprotein (ABCB1), a common drug efflux pump, in parental and resistant cells.
Materials:
-
Parental and this compound-resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (ABCB1)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature an equal amount of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Quantitative Data Summary
Table 1: Comparative IC50 Values for this compound in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| PC-9 | Parental EGFR-mutant NSCLC | 15 | - |
| PC-9/DY3002R | This compound-Resistant | 250 | 16.7 |
| H1975 | EGFR T790M-mutant NSCLC | 50 | - |
| H1975/DY3002R | This compound-Resistant | 800 | 16.0 |
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Developing and Characterizing this compound Resistance.
Caption: Logical Flow for Troubleshooting Unexpected this compound Resistance.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound|2020015-37-4|COA [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. ejcmpr.com [ejcmpr.com]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of DY3002 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experimental results with DY3002, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various diseases, notably cancer, making it a prime therapeutic target.[1][3][4] this compound functions by binding to the ATP-binding pocket of the PI3K enzyme, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This action blocks the downstream activation of key signaling proteins like Akt and mTOR, thereby impeding processes that contribute to tumor progression.[2][5]
Q2: My cell viability assay results with this compound are inconsistent. What are the potential causes?
A2: Inconsistent cell viability results can stem from several factors. Firstly, the chosen assay may not be suitable. For instance, metabolic assays like the MTT assay can be affected by a compound's impact on cellular metabolism, which may not directly correlate with cell death.[6] Secondly, the cell line's resistance to this compound or a short incubation time might lead to no observable effect.[6] Lastly, poor solubility of this compound can cause it to precipitate in the culture medium, leading to inaccurate results.[6]
Q3: I am not seeing the expected decrease in phosphorylated Akt (p-Akt) in my Western blots after this compound treatment. What should I check?
A3: Several factors could contribute to this issue. It is crucial to use a validated phospho-specific antibody and include a positive control to ensure the antibody is working correctly.[7] Additionally, running a blot for total Akt is an essential control to confirm that the protein is present in the lysate.[7] The timing of cell lysis after treatment is also critical, as signaling pathways can be dynamic. A time-course experiment is recommended to determine the optimal time point to observe the desired effect. Finally, issues with the Western blotting procedure itself, such as inefficient protein transfer or insufficient antibody concentration, could be the cause.[5]
Q4: Are there known mechanisms of resistance to PI3K inhibitors like this compound?
A4: Yes, resistance to PI3K inhibitors can occur through various mechanisms. One common cause is the presence of mutations in the kinase domain of PI3K that prevent the drug from binding effectively while preserving the enzyme's activity.[8][9] Additionally, activation of compensatory signaling pathways can bypass the effect of the inhibitor.[10][11] For example, feedback loops can lead to the reactivation of the PI3K pathway or the activation of parallel pathways like the Ras/Raf/MEK pathway.[10][12]
Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues encountered with this compound.
Inconsistent Cell Viability Assay Results
| Symptom | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Uneven cell seeding. - Pipetting errors. - Edge effects in the plate. | - Ensure a single-cell suspension before seeding. - Use calibrated pipettes and proper technique. - Avoid using the outer wells of the plate. |
| No dose-dependent effect observed. | - Cell line is resistant to this compound. - Insufficient incubation time. - this compound degradation. | - Confirm target expression in the cell line. - Perform a time-course experiment (e.g., 24, 48, 72 hours).[6] - Prepare fresh drug dilutions for each experiment. |
| Discrepancy between different viability assays (e.g., MTT vs. ATP-based). | - Assay interference by the compound.[6] | - Use a non-metabolic-based assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP) or a RealTime-Glo™ MT Cell Viability Assay.[6] |
| Precipitate forms in the culture medium. | - Poor solubility of this compound. | - Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[6] - Visually inspect the medium after adding this compound. |
Western Blotting Issues with p-Akt Detection
| Symptom | Potential Cause | Recommended Solution |
| No or weak p-Akt signal. | - Inactive primary antibody. - Insufficient protein loaded. - Inefficient protein transfer. - Low expression of p-Akt. | - Use a new, validated antibody and include a positive control.[7] - Increase the amount of protein per lane.[5] - Optimize transfer conditions (time, voltage).[5] - Stimulate the pathway with a known agonist (e.g., IGF-1) as a positive control.[7] |
| High background. | - Insufficient blocking. - Primary antibody concentration is too high. | - Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies).[5] - Decrease the primary antibody concentration.[5] |
| No change in p-Akt after treatment. | - Incorrect timing of cell lysis. - this compound is inactive. | - Perform a time-course experiment to find the optimal treatment duration. - Confirm the activity of this compound with an alternative assay. |
| Inconsistent loading. | - Inaccurate protein quantification. - Pipetting errors during loading. | - Use a reliable protein quantification method (e.g., BCA assay). - Always run a loading control (e.g., β-actin, GAPDH). |
Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Drug Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).[2]
-
Treatment : Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.[2]
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization : Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well. Gently pipette to dissolve the formazan crystals.[2]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Western Blotting for p-Akt (Ser473)
-
Cell Lysis : After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2]
-
Blocking and Antibody Incubation : Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[2][5]
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like β-actin.
Signaling Pathway and Experimental Workflow
Caption: The inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Cytotoxicity of DY3002 in Non-Cancerous Cell Lines
Disclaimer: As of the latest update, specific preclinical safety and toxicology data for DY3002, including its cytotoxic effects on non-cancerous cell lines, are not publicly available. This guide is designed to support researchers in designing and troubleshooting experiments to evaluate the cytotoxicity of potent EGFR inhibitors like this compound in non-cancerous cell lines, using hypothetical data and established methodologies for illustration.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the cytotoxicity of this compound in non-cancerous cell lines?
A1: While this compound is a potent EGFR inhibitor designed to target cancer cells, it is crucial to evaluate its effects on non-cancerous cells to understand its potential for off-target toxicity and to establish a therapeutic window. This data is critical for preclinical safety assessment and predicting potential side effects in clinical settings. EGFR signaling is also important in normal physiological processes, and its inhibition can have unintended consequences.
Q2: What are the expected on-target and off-target effects of an EGFR inhibitor like this compound in non-cancerous cells?
A2: EGFR inhibitors can cause on-target side effects in normal tissues that express EGFR, such as the skin and gastrointestinal tract, leading to rashes and diarrhea.[1][2][3] Off-target effects are unexpected side effects that may arise from the drug interacting with other cellular targets.[4] Assessing cytotoxicity in a panel of non-cancerous cell lines from different tissues can help identify potential on-target and off-target toxicities.
Q3: Which non-cancerous cell lines should I use to evaluate the cytotoxicity of this compound?
A3: It is recommended to use a panel of cell lines representing tissues that are known to be affected by EGFR inhibitors or are critical for normal physiological function. Examples include:
-
Keratinocytes (e.g., HaCaT) to assess potential skin toxicities.
-
Hepatocytes (e.g., HepG2 - though of tumor origin, it's often used for liver toxicity studies, or primary human hepatocytes) to evaluate potential liver toxicity.
-
Renal epithelial cells (e.g., HK-2) to assess potential kidney toxicity.
-
Fibroblasts (e.g., MRC-5, WI-38) as a general model for connective tissue.
-
Endothelial cells (e.g., HUVEC) to evaluate effects on the vasculature.
Q4: What are the standard assays to measure the cytotoxicity of this compound?
A4: Commonly used cytotoxicity assays include:
-
MTT or WST assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
LDH assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating compromised cell membrane integrity.
-
Trypan Blue exclusion assay: A simple method to count viable and non-viable cells based on membrane integrity.
-
Apoptosis assays: Methods like Annexin V/PI staining can determine if the observed cytotoxicity is due to apoptosis or necrosis.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in all non-cancerous cell lines tested.
-
Question: I am observing high levels of cell death across all my non-cancerous cell lines, even at low concentrations of this compound. What could be the reason?
-
Answer:
-
Compound Stability and Purity: Ensure the purity of your this compound stock and that it has been stored correctly at -20°C. Degradation of the compound could lead to toxic byproducts.
-
Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control.
-
On-Target Toxicity: The high cytotoxicity could be a genuine on-target effect if the chosen cell lines are highly dependent on EGFR signaling for survival, which is less common for non-cancerous cells but possible.
-
Off-Target Effects: this compound might have off-target effects that induce cytotoxicity through mechanisms other than EGFR inhibition.
-
Issue 2: No dose-dependent cytotoxicity observed.
-
Question: I am not seeing a clear dose-response curve for this compound in my non-cancerous cell lines. The cytotoxicity is either minimal or plateaus at a low level across a wide range of concentrations. What should I do?
-
Answer:
-
Concentration Range: You may need to extend the concentration range of this compound tested. Some compounds exhibit cytotoxicity only at very high concentrations in non-cancerous cells.
-
Incubation Time: The incubation time might be too short. Consider extending the exposure time (e.g., from 24 hours to 48 or 72 hours) to allow for cytotoxic effects to manifest.
-
Assay Sensitivity: Ensure that the chosen cytotoxicity assay is sensitive enough to detect subtle changes in cell viability.
-
High Selectivity: This could indicate that this compound is highly selective for cancer cells over the non-cancerous cell lines you are testing, which is a desirable characteristic.
-
Issue 3: Inconsistent results between experiments.
-
Question: My cytotoxicity data for this compound in non-cancerous cells is not reproducible between experiments. What are the likely causes?
-
Answer:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Compound Preparation: Prepare fresh dilutions of this compound from a master stock for each experiment to avoid degradation.
-
Assay Protocol: Strictly adhere to the same incubation times, reagent concentrations, and reading parameters for your cytotoxicity assay.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Non-Cancerous and Cancer Cell Lines (IC50 Values)
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) after 72h exposure |
| H1975 | Non-Small Cell Lung Cancer | Lung | 0.15 |
| A549 | Non-Small Cell Lung Cancer | Lung | > 50 |
| HaCaT | Keratinocyte | Skin | 25.3 |
| HK-2 | Renal Epithelial | Kidney | > 50 |
| MRC-5 | Fibroblast | Lung | 42.8 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Event Profile of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Non-small Cell Lung Cancer: An Updated Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Validation & Comparative
DY3002: A Novel EGFR Inhibitor Outmaneuvering First-Generation Therapies in T790M-Mediated Resistance
For Immediate Release
DATELINE – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of acquired resistance remains a significant clinical challenge. The novel molecule, DY3002, has demonstrated promising preclinical efficacy, particularly in overcoming the common T790M resistance mutation that plagues first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib. This guide provides a detailed comparison of the efficacy of this compound with these first-generation inhibitors, supported by available preclinical data, experimental methodologies, and an illustration of the underlying signaling pathways.
Executive Summary
First-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib, have been foundational in the treatment of NSCLC harboring activating EGFR mutations. However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene. This compound is a next-generation EGFR inhibitor specifically designed to be potent against this T790M mutation, while maintaining selectivity over wild-type EGFR, a characteristic that could translate to a better safety profile.
Preclinical data demonstrates that this compound exhibits significantly greater potency against the EGFR T790M mutant compared to its activity against wild-type EGFR. This high selectivity index suggests a wider therapeutic window compared to first-generation inhibitors, which do not effectively target the T790M mutation.
Comparative Efficacy: Preclinical Data
The following tables summarize the available preclinical data, comparing the in vitro potency of this compound with the first-generation EGFR inhibitors, gefitinib and erlotinib.
Table 1: In Vitro Kinase Assay - Half-maximal Inhibitory Concentration (IC50)
| Compound | Target | IC50 (nM) | Selectivity Index (WT/T790M) |
| This compound | EGFR T790M | 0.71 [1] | 632.0 [1] |
| Wild-Type EGFR | 448.7[1] | ||
| Gefitinib | EGFR (mutant) | Variable (nM to µM range) depending on cell line | Not effective against T790M |
| Erlotinib | EGFR (mutant) | Variable (nM to µM range) depending on cell line | Not effective against T790M |
Table 2: Cell-Based Assay - Half-maximal Inhibitory Concentration (IC50)
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) |
| This compound | H1975 | L858R/T790M | 0.037 [1] |
| Gefitinib | H1975 | L858R/T790M | Reported to be in the high µM range (resistant) |
| Erlotinib | H1975 | L858R/T790M | Reported to be in the high µM range (resistant) |
Note: IC50 values for first-generation inhibitors can vary significantly between studies and cell lines. The data presented for this compound is from a specific preclinical study.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. First-generation EGFR inhibitors reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity. However, the T790M mutation alters the ATP binding pocket, reducing the affinity of these inhibitors. This compound is designed to form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition that is effective even in the presence of the T790M mutation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of EGFR inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50% (IC50).
Protocol:
-
Reagents and Materials: Purified recombinant wild-type and T790M mutant EGFR kinase domains, ATP, a suitable peptide substrate, kinase assay buffer, and the test inhibitor (this compound, gefitinib, or erlotinib).
-
Procedure: a. The inhibitor is serially diluted to a range of concentrations. b. The purified EGFR kinase is incubated with the various concentrations of the inhibitor in the kinase assay buffer. c. The kinase reaction is initiated by adding ATP and the peptide substrate. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effect of the inhibitor on cancer cell lines and determine the IC50 value.
Protocol:
-
Cell Culture: Human NSCLC cell lines, such as H1975 (harboring L858R and T790M mutations), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor. c. The cells are incubated with the inhibitor for a specified period (e.g., 72 hours). d. After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. e. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. f. The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). g. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
The available preclinical data strongly suggests that this compound is a potent and selective inhibitor of the T790M mutant EGFR, a key driver of resistance to first-generation EGFR TKIs. Its high selectivity index over wild-type EGFR indicates a potential for a favorable therapeutic window. While direct head-to-head clinical trial data is not yet available, these early findings position this compound as a promising candidate for patients with NSCLC who have developed resistance to initial EGFR-targeted therapies. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of this compound in this patient population.
References
DY3002 vs. Gefitinib: A Comparative Analysis for Acquired Resistance in EGFR-Mutant Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), gefitinib, and the novel EGFR inhibitor, DY3002, in the context of acquired resistance in non-small cell lung cancer (NSCLC). This comparison is supported by preclinical experimental data to inform research and drug development efforts.
Introduction to EGFR Inhibition and Acquired Resistance
Gefitinib, a first-generation EGFR-TKI, has been a cornerstone in the treatment of NSCLC patients harboring activating EGFR mutations (e.g., exon 19 deletions or L858R mutation). These inhibitors competitively and reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling pathways that drive tumor growth. However, the majority of patients inevitably develop acquired resistance, most commonly driven by a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. This mutation sterically hinders the binding of first-generation TKIs and increases the receptor's affinity for ATP, rendering gefitinib ineffective.
This compound is a novel, selective, and potent third-generation EGFR inhibitor designed specifically to overcome T790M-mediated resistance. Unlike first-generation inhibitors, it forms a covalent bond with the EGFR kinase domain and is engineered to preferentially target the T790M mutant form of EGFR while sparing the wild-type (WT) receptor.
Comparative Efficacy and Selectivity
The primary advantage of this compound over gefitinib lies in its activity against the T790M resistance mutation. While gefitinib is largely inactive in T790M-positive NSCLC, preclinical data demonstrates this compound's potent inhibitory effects.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Selectivity Index (SI) (WT/T790M) |
| This compound | EGFRT790M/L858R | 0.71 | 632.0 |
| EGFRWT | 448.7 | ||
| Gefitinib | EGFRActivating Mutations | ~10-100 | Not applicable (ineffective against T790M) |
| EGFRT790M | >10,000 |
Data for this compound sourced from a preclinical study.[1][2] Data for gefitinib is based on established literature on its ineffectiveness against T790M.
Table 2: In Vitro Cell Proliferation Inhibition (IC50)
| Compound | Cell Line (EGFR Status) | IC50 (µM) |
| This compound | H1975 (L858R/T790M) | 0.037 |
| HCC827 (del E746_A750) | >10 | |
| A431 (WT) | >10 | |
| Gefitinib | H1975 (L858R/T790M) | >10 (Resistant) |
| HCC827 (del E746_A750) | ~0.01-0.1 (Sensitive) |
Data for this compound sourced from a preclinical study.[1][2] Data for gefitinib is based on established literature values.
Mechanism of Action and Signaling Pathways
Gefitinib acts as a reversible inhibitor of the EGFR kinase domain. In sensitive cancers, this leads to the downregulation of pro-survival pathways such as the PI3K/Akt and Ras/MAPK pathways. The T790M mutation, however, restores the activity of these pathways in the presence of gefitinib.
This compound, as a third-generation inhibitor, forms an irreversible covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR. This allows it to effectively inhibit the kinase activity of both activating mutation-harboring and T790M-positive EGFR, thereby shutting down downstream signaling. Its high selectivity for the mutant EGFR over the wild-type form is predicted to lead to a wider therapeutic window and reduced side effects, such as the hyperglycemia observed with some less selective inhibitors.[1][2]
References
A Head-to-Head Showdown: Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, the landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving. The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a significant advancement, particularly for patients with EGFR T790M resistance mutations. This guide provides a comprehensive, data-driven comparison of the leading third-generation EGFR inhibitors: osimertinib, lazertinib, almonertinib (also known as aumolertinib), and furmonertinib.
This comparative analysis delves into the preclinical potency, clinical efficacy, and safety profiles of these four prominent third-generation EGFR inhibitors. By presenting quantitative data in clearly structured tables and illustrating key biological pathways and experimental workflows, this guide aims to be an invaluable resource for understanding the nuances of these critical cancer therapeutics.
Mechanism of Action: A Shared Strategy with Subtle Differences
Third-generation EGFR inhibitors were rationally designed to overcome the primary mechanism of resistance to first- and second-generation TKIs—the T790M "gatekeeper" mutation—while sparing wild-type (WT) EGFR to reduce toxicity. Their core mechanism involves the formation of an irreversible covalent bond with the Cys797 residue within the ATP-binding pocket of the EGFR kinase domain.[1][2] This covalent inhibition effectively blocks downstream signaling pathways, such as MAPK and PI3K/AKT, that are crucial for tumor cell proliferation and survival.[3][4]
While all four inhibitors share this fundamental mechanism, subtle structural differences may influence their selectivity, potency, and ability to penetrate the central nervous system (CNS). For instance, furmonertinib's innovative trifluoroethoxypyridine structure is suggested to contribute to its "dual antitumor activity" through its active metabolite, AST5902.[5] Almonertinib's design, featuring a cyclopropyl group, is intended to enhance stability and its irreversible binding to the EGFR ATP-binding domain.[6] Lazertinib is also noted for its ability to penetrate the blood-brain barrier, a critical feature for treating brain metastases in NSCLC patients.[7][8]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for third-generation EGFR inhibitors.
Preclinical Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available preclinical data on the IC50 values of osimertinib, lazertinib, almonertinib, and furmonertinib against various EGFR mutations and wild-type EGFR. Lower IC50 values indicate higher potency.
| Inhibitor | EGFR L858R (nM) | EGFR Exon 19 Del (nM) | EGFR T790M (nM) | EGFR L858R/T790M (nM) | EGFR WT (nM) | Selectivity Ratio (WT/T790M) |
| Osimertinib | 12 | 13 | 1 | 15 | 216 | ~200 |
| Lazertinib | 2 | 2 | 1.7-20.6 | 1.7 | 76 | >3.7 |
| Almonertinib | 0.37 | 0.29 | 0.29 | 0.33 | 4.9 | ~17 |
| Furmonertinib | 1.2 | 0.3 | 0.4 | 0.9 | 197 | ~492 |
Note: Data is compiled from various preclinical studies and may not be directly comparable due to different experimental conditions. The selectivity ratio is a key indicator of a drug's therapeutic window, with a higher ratio suggesting a lower likelihood of off-target effects on wild-type EGFR.
Clinical Efficacy: Head-to-Head Trial Outcomes
Pivotal Phase III clinical trials have established the efficacy of these third-generation EGFR inhibitors. The following tables summarize the key outcomes from these trials, providing a basis for comparison.
First-Line Treatment for EGFR-Mutated NSCLC
| Trial (Inhibitor) | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FLAURA (Osimertinib) | Gefitinib or Erlotinib | 18.9 months | 80% |
| MARIPOSA (Lazertinib) | Osimertinib | 18.5 months | 83% |
| AENEAS (Almonertinib) | Gefitinib | 19.3 months | 73.8% |
| FURLONG (Furmonertinib) | Gefitinib | 20.8 months | 89% |
Second-Line Treatment for T790M-Positive NSCLC
| Trial (Inhibitor) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| AURA3 (Osimertinib) | 10.1 months | 71% |
| APOLLO (Almonertinib) | 12.3 months | 68.9% |
Note: The MARIPOSA trial also included a combination arm of amivantamab and lazertinib, which showed a statistically significant improvement in PFS compared to osimertinib alone (23.7 months vs. 16.6 months).[9] The FURLONG and AENEAS trials were conducted primarily in Chinese patient populations.
Mechanisms of Resistance: The Next Therapeutic Hurdle
Despite the impressive efficacy of third-generation EGFR inhibitors, acquired resistance inevitably emerges. The most well-characterized on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of these inhibitors.[10] Other resistance mechanisms are EGFR-independent and involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, and mutations in KRAS, BRAF, and PIK3CA.[11][12][13]
The following diagram illustrates the primary on-target and bypass mechanisms of resistance to third-generation EGFR inhibitors.
Experimental Protocols
In Vitro IC50 Determination (General Protocol)
A common method for determining the IC50 of an EGFR inhibitor is through a cell-based viability assay.[3]
-
Cell Culture: NSCLC cell lines with specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR (e.g., A549) are cultured in appropriate media.
-
Compound Preparation: The EGFR inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with the various concentrations of the EGFR inhibitor and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a set period, typically 72 hours, to allow the inhibitor to exert its effect.
-
Viability Assay: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well. The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
The following diagram outlines the general workflow for an in vitro IC50 determination experiment.
Clinical Trial Methodology (General Protocol)
The Phase III clinical trials cited in this guide (FLAURA, MARIPOSA, AENEAS, FURLONG) generally follow a similar design.[12][14][15]
-
Patient Population: Patients with locally advanced or metastatic NSCLC harboring activating EGFR mutations (exon 19 deletion or L858R) who are treatment-naïve are enrolled. For second-line studies, patients must have progressed on a prior EGFR TKI and have a confirmed T790M mutation.
-
Randomization: Patients are randomized in a 1:1 or similar ratio to receive either the investigational third-generation EGFR inhibitor or the standard of care (e.g., a first-generation EGFR TKI or chemotherapy).
-
Treatment: Patients receive the assigned treatment orally once daily until disease progression or unacceptable toxicity.
-
Endpoints: The primary endpoint is typically progression-free survival (PFS), assessed by an independent review committee. Secondary endpoints often include overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
-
Assessments: Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques (CT or MRI) according to RECIST criteria. Adverse events are monitored and graded throughout the study.
-
Statistical Analysis: The primary analysis of PFS is typically performed using a log-rank test to compare the treatment arms. Hazard ratios are calculated to estimate the treatment effect.
Conclusion
The third-generation EGFR inhibitors represent a significant therapeutic advance in the management of EGFR-mutated NSCLC. While all four agents—osimertinib, lazertinib, almonertinib, and furmonertinib—demonstrate potent activity against both sensitizing and T790M resistance mutations with a favorable safety profile, emerging clinical data suggest potential differences in their efficacy, particularly in the first-line setting and in patients with CNS metastases. The choice of a specific third-generation EGFR inhibitor may in the future be guided by individual patient characteristics, biomarker analysis, and the evolving landscape of resistance mechanisms. Continued research and head-to-head comparative studies will be crucial for optimizing treatment strategies and further improving outcomes for patients with EGFR-mutated NSCLC.
References
- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Overall Survival with Amivantamab-Lazertinib in EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC [jhoponline.com]
- 7. benchchem.com [benchchem.com]
- 8. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. benchchem.com [benchchem.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Furmonertinib (AST2818) versus gefitinib as first-line therapy for Chinese patients with locally advanced or metastatic EGFR mutation-positive non-small-cell lung cancer (FURLONG): a multicentre, double-blind, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Central Nervous System Efficacy of Furmonertinib (AST2818) Versus Gefitinib as First-Line Treatment for EGFR-Mutated NSCLC: Results From the FURLONG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DY3002's Potency in Overcoming Resistance in Non-Small Cell Lung Cancer: A Comparative Guide to Downstream Signaling Pathway Modulation
For Immediate Release
This guide provides a comprehensive comparison of DY3002, a novel, selective, and potent epidermal growth factor receptor (EGFR) inhibitor, with other established alternatives for the treatment of non-small cell lung cancer (NSCLC). This compound has demonstrated significant efficacy in overcoming the T790M mutation, a common mechanism of resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of next-generation EGFR inhibitors.
Executive Summary
This compound distinguishes itself through its high potency and remarkable selectivity for the T790M mutant form of EGFR, a critical target in NSCLC that has developed resistance to first and second-generation TKIs. Experimental data indicates that this compound effectively suppresses the key downstream signaling pathways, RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt, which are crucial for tumor cell proliferation and survival. This guide presents a comparative analysis of this compound against other third-generation inhibitors, namely osimertinib and rociletinib, supported by in vitro data.
Comparative Performance of EGFR Inhibitors
The efficacy of this compound has been benchmarked against other EGFR inhibitors targeting the T790M mutation. The following tables summarize key quantitative data from in vitro studies.
| Inhibitor | Target | IC50 (nM) [Enzymatic Assay] | Selectivity (Wild-Type vs. T790M/L858R) | Reference |
| This compound | EGFR T790M/L858R | 0.71 | 632-fold | [1] |
| Osimertinib | EGFR T790M | - | 40.9-fold | [1] |
| Rociletinib | EGFR T790M | - | 21.4-fold | [1] |
Table 1: In Vitro Enzymatic Activity of EGFR Inhibitors. IC50 values represent the half-maximal inhibitory concentration against the purified enzyme. Selectivity is the ratio of IC50 for wild-type EGFR to the mutant form.
| Inhibitor | Cell Line (EGFR Mutation) | IC50 (µM) [Cell Proliferation Assay] | Reference |
| This compound | H1975 (L858R/T790M) | 0.037 | [1] |
| Osimertinib | H1975 (L858R/T790M) | 0.0046 - 0.0379 | [2][3] |
| Rociletinib | H1975 (L858R/T790M) | 0.016 - 0.140 | [4][5] |
Table 2: In Vitro Cell Proliferation Inhibition in T790M-Mutant NSCLC Cells. IC50 values represent the concentration required to inhibit the growth of H1975 cells by 50%.
Downstream Signaling Pathway Analysis
Inhibition of EGFR by this compound is expected to lead to a significant reduction in the phosphorylation of key downstream signaling proteins, including Akt and ERK. While direct quantitative western blot data for this compound is not publicly available, its potent enzymatic and cell-based inhibition suggests a strong effect on these pathways, comparable or superior to existing third-generation inhibitors. Studies on osimertinib and rociletinib have demonstrated their ability to inhibit the phosphorylation of EGFR, Akt, and ERK in H1975 cells.
References
Cross-Resistance Profile of DY3002 in Non-Small Cell Lung Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of novel tyrosine kinase inhibitors (TKIs) is paramount for strategic clinical development and positioning. This guide provides a comparative framework for evaluating the efficacy of DY3002, a potent and selective EGFR inhibitor, against other established TKIs in the context of acquired resistance in non-small cell lung cancer (NSCLC).
While direct comparative studies detailing the cross-resistance of this compound with other TKIs are not yet widely available in the public domain, this guide outlines the necessary experimental data and protocols required to conduct such an analysis. By following these established methodologies, researchers can generate the quantitative data needed to effectively compare this compound's performance against first, second, and third-generation EGFR TKIs.
Understanding Resistance in EGFR-Mutated NSCLC
Treatment of EGFR-mutated NSCLC with TKIs like gefitinib, erlotinib, and afatinib often leads to an initial positive response. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, limits the long-term efficacy of these first and second-generation inhibitors. Third-generation TKIs, such as osimertinib, were specifically designed to overcome T790M-mediated resistance. More recently, the emergence of further resistance mechanisms, including the C797S mutation, has necessitated the development of next-generation inhibitors. This compound has been identified as a novel inhibitor that can overcome T790M-mediated resistance.
Key Experimental Data for Cross-Resistance Studies
To build a comprehensive comparison, the following quantitative data is essential:
Table 1: Comparative IC50 Values (nM) of EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound (IC50 in nM) | Gefitinib (IC50 in nM) | Erlotinib (IC50 in nM) | Afatinib (IC50 in nM) | Osimertinib (IC50 in nM) |
| PC-9 | exon 19 del | Data Needed | Reference Data | Reference Data | Reference Data | Reference Data |
| HCC827 | exon 19 del | Data Needed | Reference Data | Reference Data | Reference Data | Reference Data |
| H1975 | L858R, T790M | Data Needed | Reference Data | Reference Data | Reference Data | Reference Data |
| H3255 | L858R | Data Needed | Reference Data | Reference Data | Reference Data | Reference Data |
| Ba/F3 | EGFR del19/T790M/C797S | Data Needed | Reference Data | Reference Data | Reference Data | Reference Data |
| Ba/F3 | EGFR L858R/T790M/C797S | Data Needed | Reference Data | Reference Data | Reference Data | Reference Data |
This table requires populating with experimental data from in vitro studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of a TKI required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Cell Culture: NSCLC cell lines with various EGFR mutation statuses (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound and other TKIs (e.g., gefitinib, erlotinib, osimertinib) for a specified period, typically 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to assess the inhibition of EGFR signaling pathways.
-
Cell Lysis: Cells treated with various concentrations of TKIs are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: Secondary antibodies conjugated to an enzyme are used for detection, and the protein bands are visualized.
Visualizing Signaling Pathways and Experimental Workflows
Graphical representations are essential for illustrating complex biological processes and experimental designs.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Caption: Workflow for in vitro cross-resistance studies.
Conclusion
To comprehensively evaluate the cross-resistance profile of this compound, rigorous in vitro studies generating comparative IC50 values and elucidating its impact on key signaling pathways are essential. The experimental protocols and frameworks provided in this guide offer a robust approach for researchers to generate the necessary data to position this compound effectively within the landscape of EGFR TKIs for the treatment of NSCLC. The future publication of such direct comparative data will be critical for the clinical translation and strategic development of this compound.
Navigating Osimertinib Resistance: A Comparative Guide to Emerging Therapeutic Strategies
The emergence of resistance to osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC). While osimertinib has demonstrated remarkable efficacy, particularly in patients with EGFR T790M mutations, the eventual development of resistance is nearly inevitable.[1][2][3] This guide provides a comparative overview of emerging therapeutic strategies designed to overcome osimertinib resistance, presenting key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Mechanisms of Osimertinib Resistance
Resistance to osimertinib is multifaceted and can be broadly categorized into two main types:
-
On-target resistance: This involves the acquisition of new mutations in the EGFR gene, with the C797S mutation being a prominent example.[1][2] This mutation sterically hinders the covalent binding of osimertinib to the EGFR kinase domain.
-
Off-target resistance: This encompasses a range of mechanisms that bypass EGFR signaling. These include the amplification of other receptor tyrosine kinases such as MET or HER2, activation of downstream signaling pathways like RAS-MAPK or PI3K-AKT, and histological transformation to small cell lung cancer.[1][2][4]
Emerging Therapeutic Strategies: A Comparative Analysis
To address the diverse mechanisms of osimertinib resistance, researchers are exploring several novel therapeutic approaches. This section compares the efficacy of these strategies based on available data.
Data Summary
| Therapeutic Strategy | Key Agents/Combinations | Mechanism of Action | Efficacy in Osimertinib-Resistant Models (Preclinical/Clinical Data) |
| Fourth-Generation EGFR TKIs | EAI045, JBJ-04-125-02 | Allosteric inhibitors targeting EGFR C797S mutations | Preclinical models show potent activity against EGFR C797S-mutant cancers. |
| Combination Therapy: Osimertinib + MET Inhibitors | Osimertinib + Savolitinib/Capmatinib | Dual inhibition of EGFR and MET signaling pathways | Clinical trials have demonstrated promising response rates in patients with MET amplification-driven osimertinib resistance. |
| Combination Therapy: Osimertinib + Other Agents | Osimertinib + Aspirin, Osimertinib + Pelcitoclax | Targeting downstream pathways (e.g., PI3K/AKT) or inducing apoptosis | Aspirin has been shown to re-sensitize PIK3CA/PIK3CG mutant cells to osimertinib in preclinical models.[5] Pelcitoclax in combination with osimertinib has shown a response rate of 42.3% in patients who progressed on prior EGFR TKI treatments.[6] |
| Antibody-Drug Conjugates (ADCs) | Patritumab deruxtecan (HER3-DXd), Trastuzumab deruxtecan (T-DXd) | Targeted delivery of cytotoxic payload to cells overexpressing specific receptors (e.g., HER3, HER2) | Patritumab deruxtecan has shown a 39% response rate in EGFR-mutated NSCLC patients post-TKI and chemotherapy. Trastuzumab deruxtecan has shown benefit in a patient with HER2 exon 20 insertion mutation after osimertinib resistance.[1] |
| Bispecific Antibodies | Amivantamab (EGFR-MET bispecific) | Simultaneously targets both EGFR and MET | Amivantamab, in combination with lazertinib, has shown a 36% overall response rate after osimertinib and before chemotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of novel therapies in osimertinib-resistant models.
In Vitro Cell Proliferation Assay
This assay determines the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Osimertinib-resistant NSCLC cell lines (e.g., H1975-C797S)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (e.g., fourth-generation EGFR TKI)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed osimertinib-resistant cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[7]
-
Drug Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Model
This model assesses the anti-tumor activity of a drug in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)[5]
-
Osimertinib-resistant NSCLC cells
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of osimertinib-resistant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[7]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer the test compound or vehicle control to the mice according to the desired schedule and route (e.g., oral gavage, intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Mechanisms of acquired resistance to osimertinib.
Caption: Workflow for in vitro cell proliferation assay.
Caption: Workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential therapeutic regimen for overcoming resistance to osimertinib due to rare mutations in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of DY3002 and Other Novel EGFR Inhibitors for Non-Small Cell Lung Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of DY3002 against a selection of novel fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. This report synthesizes preclinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of EGFR tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, notably T790M and subsequently C797S, necessitates the continuous innovation of more potent and selective inhibitors. This guide focuses on this compound, a novel EGFR inhibitor, and compares its preclinical profile with leading fourth-generation inhibitors designed to overcome these resistance mechanisms.
Performance Benchmark: In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and its comparators against various EGFR mutations and relevant cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) against EGFR Kinases
| Inhibitor | EGFR L858R/T790M (nM) | EGFR del19/T790M/C797S (nM) | EGFR L858R/T790M/C797S (nM) | Wild-Type EGFR (nM) | Selectivity Index (WT/mutant) |
| This compound | 0.71 | Data not available | Data not available | 448.7 | 632.0 |
| BLU-945 | Data not available | 15 | 6 | >1000 | >66 (for L858R/T790M/C797S) |
| TQB-3804 | 0.19 | 0.46 | 0.13 | 1.07 | 8.2 (for L858R/T790M/C797S) |
| BDTX-1535 | Data not available | Potent Inhibition | Potent Inhibition | Data not available | Brain-penetrant |
| THE-349 | <6 | <6 | <6 | >60 | >10 |
Table 2: Comparative Anti-proliferative Activity (IC50) in NSCLC Cell Lines
| Inhibitor | H1975 (L858R/T790M) (µM) | Ba/F3 (del19/T790M/C797S) (nM) | Ba/F3 (L858R/T790M/C797S) (nM) |
| This compound | 0.037 | Data not available | Data not available |
| BLU-945 | Data not available | 15 | 6 |
| TQB-3804 | Data not available | 26.8 | Data not available |
| BDTX-1535 | Data not available | Data not available | Data not available |
| THE-349 | Data not available | <6 | <6 |
Note: Direct comparison is limited by the availability of data for each inhibitor against the same panel of mutations and cell lines.
In Vivo Efficacy
While in vivo efficacy data for this compound from xenograft models is not publicly available, preclinical studies on the comparator compounds have demonstrated significant anti-tumor activity. For instance, BLU-945 has shown tumor shrinkage in osimertinib-resistant models.[1] TQB-3804 has also demonstrated tumor suppression in various xenograft models, including those with triple-mutant EGFR. BDTX-1535 induced complete tumor regression in a mouse allograft model with the EGFR Exon19 deletion and C797S mutation.[2] THE-349 has shown deep tumor regressions in in vivo models of osimertinib-resistant NSCLC.
Signaling Pathways and Experimental Workflows
To contextualize the mechanism of action and the methods used to generate the presented data, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Caption: Comparative Experimental Workflow for EGFR Inhibitor Evaluation.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR (wild-type and mutant variants), ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (this compound and comparators) dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A series of dilutions of the test compounds are prepared in the kinase assay buffer.
-
The kinase, peptide substrate, and test compound are incubated together in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of the test compounds on NSCLC cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Lines and Culture: Human NSCLC cell lines (e.g., H1975 for L858R/T790M) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used.
-
Procedure:
-
Human NSCLC cells are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The test compounds are administered to the treatment groups via an appropriate route (e.g., oral gavage) at specified doses and schedules. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
-
Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound demonstrates high potency and selectivity for the T790M mutant EGFR in vitro, a key resistance mutation to first and second-generation EGFR inhibitors.[3] Its selectivity index is notably higher than that of other inhibitors targeting this mutation. However, a direct comparison with fourth-generation inhibitors is challenging due to the lack of publicly available data on this compound's activity against the C797S mutation and its in vivo efficacy. The comparator fourth-generation inhibitors, such as BLU-945, TQB-3804, BDTX-1535, and THE-349, show promising activity against triple-mutant EGFR harboring the C797S mutation, addressing a critical unmet need in post-osimertinib resistance settings. Further preclinical and clinical evaluation of this compound, particularly focusing on its efficacy against C797S-mediated resistance and its in vivo anti-tumor activity, is warranted to fully understand its therapeutic potential in the evolving landscape of EGFR-mutated NSCLC.
References
- 1. Inhibition of TGF-β enhances the in vivo antitumor efficacy of EGF receptor-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
A Comparative Analysis of DY3002 and Afatinib in the Context of EGFR Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical profiles of DY3002 and afatinib, two tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptor (EGFR) mutations prevalent in non-small cell lung cancer (NSCLC).
The development of targeted therapies against activating mutations in the EGFR has revolutionized the treatment landscape for a subset of NSCLC patients. First and second-generation EGFR TKIs, such as afatinib, have demonstrated significant clinical benefit. However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has driven the development of next-generation inhibitors like this compound. This guide synthesizes available preclinical data to compare the efficacy and selectivity of these two compounds against key EGFR mutants.
Mechanism of Action and Targeting Specificity
Afatinib is a second-generation, irreversible pan-ErbB family inhibitor. It covalently binds to and blocks signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2] This broad-spectrum inhibition can be advantageous in targeting various ErbB-driven cancers but may also contribute to off-target side effects.
This compound is a novel, potent, and selective irreversible EGFR inhibitor designed specifically to overcome T790M-mediated resistance.[1][3] Its mechanism involves the covalent modification of the EGFR kinase domain.[1] Preclinical data highlight its high selectivity for the T790M mutant over wild-type (WT) EGFR.[1][3]
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and afatinib against various EGFR forms and NSCLC cell lines.
| Compound | EGFR WT (nM) | EGFR L858R (nM) | EGFR L858R/T790M (nM) | Selectivity Index (WT/T790M) |
| This compound | 448.7[1][3] | - | 0.71[1][3] | 632.0[1][3] |
| Afatinib | 0.5[4] | 0.4[4] | 10[4] | 0.05 |
| Compound | H1975 (L858R/T790M) (µM) | HCC827 (del E746_A750) (µM) | A431 (WT) (µM) |
| This compound | 0.037[1][3] | - | - |
| Afatinib | 0.121[5] | - | - |
Note: A higher selectivity index indicates greater potency against the mutant form compared to the wild-type.
Signaling Pathway Inhibition
Both this compound and afatinib exert their anti-cancer effects by inhibiting the EGFR signaling cascade. Upon binding to the EGFR kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream pathways critical for cell proliferation, survival, and growth, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound and afatinib against wild-type and mutant EGFR kinases.
Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the specific EGFR kinase (wild-type or mutant), a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds (this compound or afatinib) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and afatinib on NSCLC cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Cell Seeding: NSCLC cells (e.g., H1975, HCC827) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or afatinib for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined from the dose-response curves.
Western Blot Analysis
Objective: To determine the effect of this compound and afatinib on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: NSCLC cells are treated with the inhibitors for a specific time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total forms. A loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.
Conclusion
The available preclinical data suggests that this compound is a highly potent and selective inhibitor of the EGFR T790M resistance mutation, with a significantly wider therapeutic window compared to afatinib in this context.[1][3] While afatinib demonstrates broad activity against the ErbB family, including activating EGFR mutations, its efficacy against T790M is limited.[4][6] this compound's high selectivity for the T790M mutant over wild-type EGFR suggests a potential for reduced side effects compared to less selective inhibitors.[1][3] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in NSCLC patients who have developed resistance to earlier-generation EGFR TKIs.
References
- 1. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating T790M Mutation Detection: A Comparative Guide to Leading Methodologies
For researchers, scientists, and drug development professionals engaged in the study of non-small cell lung cancer (NSCLC), the accurate detection of the EGFR T790M resistance mutation is a critical step in guiding therapeutic strategies. This guide provides a comprehensive comparison of leading methodologies for T790M detection, offering insights into their performance, underlying protocols, and the signaling pathways they interrogate.
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs)[1][2]. Consequently, robust and specific detection of this mutation is paramount for the administration of third-generation TKIs, such as osimertinib, which are designed to target T790M-positive tumors[3][4]. This guide explores the performance and protocols of several widely used detection methods, including Next-Generation Sequencing (NGS), Droplet Digital PCR (ddPCR), Super Amplification Refractory Mutation System (SuperARMS), and the Roche Cobas® EGFR Mutation Test.
Performance Comparison of T790M Detection Methods
The choice of detection method can significantly impact the sensitivity and specificity of T790M mutation identification. The following table summarizes the performance of various techniques based on studies comparing plasma-based circulating tumor DNA (ctDNA) analysis to traditional tissue biopsy, which is often considered the standard for comparison.
| Method | Sample Type | Sensitivity | Specificity | Concordance with Tissue Biopsy | Reference |
| NGS | Plasma | 80% | 55.6% | Not Reported | [5] |
| ddPCR | Plasma | 68.2% | 60.0% | Not Reported | [5] |
| SuperARMS | Plasma | 60.0% | 33.3% | Not Reported | [5] |
| Cobas® | Plasma | 22.2% | 68.2% | 54.8% | [5] |
| Cobas® v2 | Serum | 50% | 67% | Not Reported | [3][4] |
| Cobas® v2 | Plasma | 50% | 50% | Not Reported | [3][4] |
It is important to note that the sensitivity and specificity of these methods can vary depending on the specific platform used, the source of the sample (tissue vs. liquid biopsy), and the prevalence of the mutation in the study population[6]. For instance, some studies have reported that NGS exhibits the highest sensitivity and concordance with tissue-based detection strategies for plasma samples[7]. Conversely, other research indicates that while liquid biopsies are a valuable, minimally invasive tool, they may have lower sensitivity than tissue biopsies, with false-negative rates exceeding 30%[8].
Experimental Protocols and Workflows
The accurate detection of the T790M mutation is contingent on meticulous experimental execution. Below are generalized protocols for the key methodologies discussed.
Sample Collection and DNA Extraction:
Regardless of the detection method, the initial steps of sample collection and DNA extraction are critical. For liquid biopsies, peripheral blood is collected, and plasma is separated to isolate cell-free DNA (cfDNA), which may contain ctDNA. For tissue biopsies, tumor cells are obtained through procedures such as core needle biopsy or surgical resection, followed by DNA extraction.
Next-Generation Sequencing (NGS) Protocol:
NGS allows for the simultaneous sequencing of millions of DNA fragments, providing a comprehensive view of the genomic landscape.
-
Library Preparation: Extracted DNA is fragmented, and adapters are ligated to the ends of the fragments. These adapters contain sequences for amplification and sequencing.
-
Target Enrichment: Specific genomic regions of interest, such as the EGFR gene, are selectively captured using hybridization probes.
-
Sequencing: The enriched library is loaded onto the sequencer, and the DNA fragments are sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and genetic variants, including the T790M mutation, are identified.
Droplet Digital PCR (ddPCR) Protocol:
ddPCR is a highly sensitive method for quantifying nucleic acids.
-
Reaction Setup: A PCR reaction mix containing the DNA sample, primers, probes, and PCR master mix is prepared.
-
Droplet Generation: The reaction mix is partitioned into thousands of nano-liter sized droplets, with each droplet ideally containing one or zero target DNA molecules.
-
PCR Amplification: The droplets undergo PCR amplification.
-
Droplet Reading: After amplification, each droplet is analyzed for fluorescence, indicating the presence or absence of the target mutation. The fraction of positive droplets is used to calculate the absolute concentration of the mutant DNA.
Cobas® EGFR Mutation Test Protocol:
The Cobas® test is a real-time PCR-based assay.
-
DNA Extraction: DNA is first extracted from the tumor tissue or plasma.
-
PCR Amplification and Detection: The extracted DNA is mixed with reagents and loaded into the Cobas® analyzer. The instrument performs real-time PCR to amplify and detect the target EGFR mutations, including T790M.
Visualizing the EGFR Signaling Pathway and Detection Workflow
To better understand the context of T790M detection, the following diagrams illustrate the EGFR signaling pathway and a generalized workflow for mutation analysis.
Caption: EGFR signaling pathway and the impact of the T790M mutation.
Caption: Generalized workflow for T790M mutation detection.
References
- 1. Germline EGFR T790M mutation found in multiple members of a familial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR T790M Mutation Detection in Patients With Non-Small Cell Lung Cancer After First Line EGFR TKI Therapy: Summary of Results in a Three-Year Period and a Comparison of Commercially Available Detection Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Comparison of detection methods of EGFR T790M mutations using plasma, serum, and tumor tissue in EGFR-TKI-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance of different methods for detecting T790M mutation in the plasma of patients with advanced NSCLC after developing resistance to first-generation EGFR-TKIs in a real-world clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pan-Canadian Validation Study for the Detection of EGFR T790M Mutation Using Circulating Tumor DNA From Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of different methods for detecting T790M mutation in ...: Ingenta Connect [ingentaconnect.com]
- 8. Real-World T790M Mutation Frequency and Impact of Rebiopsy in Patients With EGFR-Mutated Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DY3002: A Comprehensive Guide for Laboratory Professionals
The proper disposal of the novel EGFR inhibitor, DY3002, is critical for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to fostering a safe and responsible research environment.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and storage.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2020015-37-4 |
| Molecular Formula | C₂₄H₂₅ClN₆O₂ |
| Molecular Weight | 464.95 g/mol |
| Appearance | Crystalline solid (typical) |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. The procedure is based on general best practices for hazardous chemical waste management and information derived from the Safety Data Sheet (SDS).
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1][2][3]
-
Conduct all handling and waste segregation in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2][3]
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[2]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from cell culture media, assay plates) in a separate, sealed, and shatter-resistant hazardous waste container.
-
If dissolved in a solvent (like DMSO), the waste should be categorized based on the solvent's hazardous properties as well.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Labeling and Storage of Waste:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep waste containers tightly closed except when adding waste.[2][3]
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.[2][3]
4. Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Provide the EHS office or contractor with a complete inventory of the waste.
-
Final disposal must be carried out at an approved treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations.[2][3]
-
Under no circumstances should this compound waste be discharged into the environment, such as down the drain or in regular trash.[1][3]
Visualizing Procedural and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the decision-making workflow for this compound disposal and its targeted biological pathway.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
This compound is identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against T790M-mediated resistance in non-small cell lung cancer. The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound.
Caption: Simplified EGFR signaling pathway with the inhibitory action of this compound.
References
Personal protective equipment for handling DY3002
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling the novel EGFR inhibitor, DY3002. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound in a laboratory setting.
Disclaimer: This guide is based on general laboratory safety protocols for handling chemical compounds. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the specific SDS provided by the manufacturer before handling this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure user safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary if there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use. |
| Body Protection | A standard laboratory coat must be worn. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls are recommended. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator with appropriate cartridges should be used. Always work in a well-ventilated area or a fume hood. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that a calibrated analytical balance and weighing paper are ready for use.
- Prepare a designated and clearly labeled workspace, preferably within a chemical fume hood.
- Have spill control materials readily accessible.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of powdered this compound within a chemical fume hood to minimize inhalation exposure.
- Use anti-static weighing dishes or paper.
- Handle the compound gently to avoid creating dust.
- Close the primary container tightly immediately after use.
3. Dissolution:
- When dissolving this compound, add the solvent to the compound slowly to avoid splashing.
- Ensure the chosen solvent is compatible with this compound.
- If sonication is required, ensure the container is properly sealed.
4. Storage:
- Store this compound in a tightly sealed, clearly labeled container.
- Follow the manufacturer's recommendations for storage temperature and conditions (e.g., protect from light, store in a desiccator).
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Segregate all waste contaminated with this compound from general laboratory waste.
- Use separate, clearly labeled waste containers for:
- Solid Waste: Contaminated PPE (gloves, etc.), weighing paper, and empty vials.
- Liquid Waste: Unused solutions of this compound and contaminated solvents.
2. Waste Containers:
- All waste containers must be made of a material compatible with the waste they contain.
- Containers must be kept securely closed except when adding waste.
- Label all containers with "Hazardous Waste" and the full chemical name "this compound".
3. Disposal Procedure:
- Dispose of all this compound waste through your institution's hazardous waste management program.
- Do not dispose of this compound down the drain or in the regular trash.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Visual Workflow for Disposal of this compound Waste
Caption: Workflow for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
